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  • Product: 3,5-Dibromo-2-(methylthio)pyridine
  • CAS: 1288990-60-2

Core Science & Biosynthesis

Foundational

3,5-Dibromo-2-(methylthio)pyridine (CAS: 1288990-60-2): A Comprehensive Technical Guide to Properties, Safety, and Synthetic Utility

Executive Summary In the landscape of modern drug discovery and agrochemical development, highly functionalized heterocyclic scaffolds are indispensable. 3,5-Dibromo-2-(methylthio)pyridine (CAS: 1288990-60-2) represents...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery and agrochemical development, highly functionalized heterocyclic scaffolds are indispensable. 3,5-Dibromo-2-(methylthio)pyridine (CAS: 1288990-60-2) represents a privileged building block, offering a unique triad of reactive sites: two orthogonal bromine atoms and a tunable thioether linkage[1]. As a Senior Application Scientist, I approach this molecule not merely as a static chemical entity, but as a dynamic, multi-axis platform for divergent synthesis. This whitepaper provides an in-depth mechanistic analysis of its reactivity, rigorously validated experimental protocols, and critical safety data sheet (SDS) guidelines to ensure both laboratory safety and synthetic success.

Physicochemical Profiling & Structural Analysis

Understanding the baseline physicochemical properties of a scaffold is the first step in predicting its behavior in complex reaction matrices. The presence of two heavy bromine atoms significantly increases the lipophilicity and molecular weight of the pyridine core, while the methylthio group acts as a weak hydrogen-bond acceptor.

Quantitative Data Summary
PropertyValue / Description
Chemical Name 3,5-Dibromo-2-(methylthio)pyridine
CAS Number 1288990-60-2
Molecular Formula C₆H₅Br₂NS
Molecular Weight 282.98 g/mol
Typical Purity ≥95% (Commercial Grade)
Physical State Solid (typically crystalline powder)
Structural Features Di-halogenated heteroaromatic ring with an ortho-thioether

Data supported by the [1] and [2].

Safety Data Sheet (SDS) & Hazard Mitigation

A protocol is only as good as its safety framework. 3,5-Dibromo-2-(methylthio)pyridine presents specific acute and localized hazards that require strict adherence to laboratory safety protocols. The compound is classified primarily as an irritant across multiple exposure routes[3].

Hazard Classification Table
Hazard ClassGHS StatementPrimary Precautionary Measures
Acute Toxicity (Oral) H302: Harmful if swallowedP264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.
Skin Corrosion/Irritation H315: Causes skin irritationP280: Wear protective gloves/protective clothing/eye protection.
Eye Damage/Irritation H319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present.
STOT - Single Exposure H335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray.P271: Use only outdoors or in a well-ventilated area.

Hazard data corroborated by[3].

Emergency Response Workflow

SafetyWorkflow Hazard Hazard Identification H302, H315, H319, H335 PPE Required PPE Gloves, Goggles, Fume Hood Hazard->PPE Mitigation Exposure Exposure Event PPE->Exposure Breach Skin Skin Contact: Wash with soap & water Exposure->Skin Protocol Eye Eye Contact: Rinse for 15 mins Exposure->Eye Protocol Inhale Inhalation: Move to fresh air Exposure->Inhale Protocol

Standard operating procedure for hazard mitigation and emergency exposure response.

Mechanistic Synthetic Utility

The true value of 3,5-Dibromo-2-(methylthio)pyridine lies in its programmable reactivity. The causality behind its synthetic utility is rooted in two fundamental chemical principles: steric bias and electronic modulation .

  • Regioselective Cross-Coupling (Steric Bias): The two bromine atoms are not chemically equivalent. The C-3 position is heavily shielded by the adjacent, bulky methylthio group. Consequently, the C-5 position is significantly less sterically encumbered. When subjected to low-valent palladium species in cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig), oxidative addition occurs preferentially at the C-5 carbon.

  • Thioether Activation (Electronic Modulation): In its native state, the -SCH₃ group is a poor leaving group and acts as a mild electron donor via resonance. However, upon controlled oxidation to a sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃), the group transforms into a potent electron-withdrawing moiety. This drastically lowers the LUMO of the pyridine ring, activating the C-2 position for facile Nucleophilic Aromatic Substitution (S_NAr) with amines, alkoxides, or thiols.

Divergent Synthetic Pathways

SyntheticWorkflow Core 3,5-Dibromo-2-(methylthio)pyridine CAS: 1288990-60-2 Coupling Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald) Core->Coupling Boronic Acids/Amines Oxidation Oxidation (mCPBA) Sulfone Formation Core->Oxidation [O] Excess Prod1 C-5 Substituted 2-(methylthio)pyridine Coupling->Prod1 Regioselective at C-5 Prod2 3,5-Dibromo-2- (methylsulfonyl)pyridine Oxidation->Prod2 Activation of C-2 SNAr Nucleophilic Aromatic Substitution (SNAr) Prod2->SNAr Amines/Alkoxides Prod3 2-Amino/Alkoxy- 3,5-dibromopyridine SNAr->Prod3 -MeSO2 Displacement

Divergent synthetic pathways leveraging the regioselectivity and tunable reactivity of the scaffold.

Experimental Protocols: A Self-Validating System

To ensure reproducibility, the following protocols are designed as self-validating systems. Every critical step includes a mechanistic rationale and an analytical checkpoint.

Protocol A: Regioselective Suzuki-Miyaura Cross-Coupling at C-5

Objective: To selectively couple an aryl boronic acid at the C-5 position, leaving the C-3 bromide intact for subsequent orthogonal functionalization.

  • Causality & Logic: We utilize a biphasic solvent system (1,4-dioxane/water). Dioxane provides excellent solubility for the organic bromide and boronic acid, while water dissolves the inorganic base (K₂CO₃) necessary for the transmetalation step. The temperature is strictly capped at 80 °C; exceeding this thermal threshold provides enough kinetic energy to overcome the steric hindrance at C-3, leading to undesired bis-coupled byproducts.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, charge 3,5-dibromo-2-(methylthio)pyridine (1.0 equiv), the desired aryl boronic acid (1.05 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (2.0 equiv).

  • Solvation: Add a degassed mixture of 1,4-dioxane and deionized water (4:1 v/v) to achieve a substrate concentration of 0.2 M.

  • Reaction: Heat the biphasic mixture to 80 °C with vigorous stirring for 4–6 hours.

  • Validation Checkpoint (Crucial): Sample the organic layer for LC-MS analysis. The protocol is validated when the starting material mass (m/z ~283) is consumed, and a single dominant peak corresponding to the mono-coupled product appears. The absence of a bis-coupled mass confirms regiocontrol.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and partition. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Isolate the product via flash column chromatography (silica gel, hexanes/EtOAc gradient).

Protocol B: Oxidation and Nucleophilic Aromatic Substitution (S_NAr)

Objective: Convert the inert methylthio group into a methylsulfonyl leaving group to enable S_NAr with secondary amines.

  • Causality & Logic: meta-Chloroperoxybenzoic acid (mCPBA) is utilized as a mild, controllable oxidant. By pushing the oxidation state of the sulfur from -II to +II (sulfone), we drastically increase the electrophilicity of the C-2 position.

Step-by-Step Methodology:

  • Oxidation: Dissolve 3,5-dibromo-2-(methylthio)pyridine in anhydrous CH₂Cl₂ (0.1 M) and cool to 0 °C. Add mCPBA (2.2 equiv) portion-wise to control the exothermic nature of the reaction.

  • Stirring & Quench: Allow the reaction to warm to room temperature and stir for 2 hours. Quench with saturated aqueous Na₂S₂O₃ to neutralize excess oxidant, followed by saturated NaHCO₃ to remove m-chlorobenzoic acid. Extract and concentrate to yield the crude sulfone.

  • S_NAr Reaction: Dissolve the crude sulfone in anhydrous DMF (0.2 M). Add the desired secondary amine (1.5 equiv) and N,N-Diisopropylethylamine (DIPEA, 2.0 equiv). Heat to 90 °C for 12 hours.

  • Validation Checkpoint: Post-workup ¹H NMR analysis serves as the ultimate validation. The complete disappearance of the characteristic 3H singlet (~3.2 ppm, corresponding to the -SO₂CH₃ group) and the emergence of amine-derived aliphatic signals confirm successful displacement.

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Exploratory

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure and X-ray Diffraction Analysis of Brominated Pyridine Derivatives

This guide provides an in-depth exploration of the methodologies employed in determining the crystal structure of brominated pyridine derivatives, a class of compounds of significant interest to researchers, scientists,...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth exploration of the methodologies employed in determining the crystal structure of brominated pyridine derivatives, a class of compounds of significant interest to researchers, scientists, and drug development professionals. While the specific crystal structure for 3,5-Dibromo-2-(methylthio)pyridine is not publicly available at the time of this writing, this document will use the well-characterized structure of 2,6-Bis(bromomethyl)pyridine as a representative case study to illustrate the entire workflow from crystal growth to structural analysis and interpretation. The principles and techniques detailed herein are broadly applicable to the crystallographic study of a wide range of organic small molecules.

Introduction: The Significance of Crystalline Architecture

The precise three-dimensional arrangement of atoms within a crystal, its crystal structure, is a fundamental property that dictates a molecule's physicochemical characteristics. For drug development professionals, understanding the solid-state structure is paramount as it influences critical parameters such as solubility, stability, bioavailability, and tablet formulation properties. For researchers in materials science, the crystalline arrangement provides insights into intermolecular interactions that govern the material's bulk properties. X-ray diffraction is the gold standard for elucidating these intricate atomic arrangements with unparalleled precision.[1][2]

Brominated pyridines are versatile building blocks in organic synthesis, finding extensive application in the development of pharmaceuticals and agrochemicals. Their halogenated nature allows for a variety of synthetic transformations, and the pyridine core is a common motif in biologically active molecules. Determining the crystal structure of these compounds provides invaluable information on:

  • Molecular Conformation: The exact shape and geometry of the molecule in the solid state.

  • Intermolecular Interactions: The non-covalent forces (e.g., hydrogen bonds, halogen bonds, π-π stacking) that hold the molecules together in the crystal lattice.

  • Polymorphism: The ability of a compound to exist in multiple crystalline forms, each with different properties.

This guide will walk through the essential steps of a single-crystal X-ray diffraction study, providing both the "how" and the "why" behind each stage of the process.

Experimental Workflow: From Molecule to Model

The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands meticulous experimental technique and sophisticated data analysis.

Crystal Growth: The Art of Inducing Order

The prerequisite for a single-crystal X-ray diffraction experiment is a high-quality single crystal.[3] This means a crystal that is free of significant defects, twinning, or internal strain. For organic molecules like 2,6-Bis(bromomethyl)pyridine, several common crystallization techniques can be employed:

  • Slow Evaporation: A solution of the compound is prepared in a suitable solvent or solvent mixture and allowed to evaporate slowly. The gradual increase in concentration allows for the ordered deposition of molecules onto a growing crystal lattice.

  • Vapor Diffusion: A solution of the compound is placed in a small, open container, which is then sealed within a larger vessel containing a more volatile "anti-solvent" in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, promoting crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to the formation of crystals.

Expert Insight: The choice of solvent is critical. A solvent in which the compound has moderate solubility is often ideal. The rate of crystallization is also a key parameter; slower growth generally leads to higher quality crystals. For this case study, we will assume that single crystals of 2,6-Bis(bromomethyl)pyridine were obtained by slow evaporation from an ethanol solution.

X-ray Data Collection: Probing the Crystal with X-rays

Once a suitable crystal is selected, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[1]

Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection

  • Crystal Mounting: A single crystal of 2,6-Bis(bromomethyl)pyridine with approximate dimensions of 0.28 mm x 0.26 mm x 0.12 mm is carefully selected under a microscope and mounted on a glass fiber or a cryo-loop.[4]

  • Diffractometer Setup: The crystal is mounted on a modern single-crystal diffractometer equipped with a CCD or CMOS detector. For this example, we will use data collected with Mo Kα radiation (λ = 0.71073 Å).[4]

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.

  • Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles (omega and phi scans). This ensures that a complete and redundant dataset is obtained.

  • Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for factors such as Lorentz and polarization effects. An absorption correction is also applied to account for the absorption of X-rays by the crystal.[5]

The result of this process is a file containing a list of Miller indices (h,k,l) for each reflection and their corresponding intensities and standard uncertainties.

Structure Solution and Refinement: From Data to a 3D Model

The collected diffraction data contains the amplitudes of the structure factors, but the phase information is lost. The "phase problem" is a central challenge in crystallography.

Structure Solution:

For small molecules like 2,6-Bis(bromomethyl)pyridine, the phase problem is typically solved using direct methods .[5] These are computational techniques that use statistical relationships between the intensities of the reflections to derive an initial set of phases. This initial phase set is then used to calculate an electron density map.

Structure Refinement:

The initial model obtained from the electron density map is an approximation of the true structure. Structure refinement is an iterative process of adjusting the atomic parameters (positional coordinates and displacement parameters) to improve the agreement between the observed diffraction data and the data calculated from the model.[6][7][8] This is typically done using a least-squares minimization algorithm.[8]

Refinement Protocol:

  • Initial Model Building: The initial electron density map is examined to locate the atoms of the molecule.

  • Isotropic Refinement: The positional and isotropic displacement parameters of the non-hydrogen atoms are refined.

  • Anisotropic Refinement: The displacement parameters are refined anisotropically, allowing for the modeling of atomic vibrations in different directions.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Final Refinement Cycles: The refinement is continued until the model converges, meaning that the shifts in the atomic parameters are negligible. The quality of the final model is assessed using various metrics, such as the R-factor and the goodness-of-fit.

Structural Analysis of 2,6-Bis(bromomethyl)pyridine: A Case Study

The successful application of the aforementioned workflow to a crystal of 2,6-Bis(bromomethyl)pyridine yields a detailed understanding of its solid-state structure.

Crystallographic Data:

ParameterValue[4][9]
Chemical FormulaC₇H₇Br₂N
Formula Weight264.96
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.2955(19)
b (Å)12.980(3)
c (Å)7.5288(15)
β (°)110.75(3)
Volume (ų)849.5(3)
Z4
Temperature (K)293
Radiation (Å)Mo Kα (0.71073)
Reflections Collected1923
Final R indices [I>2σ(I)]R1 = 0.044, wR2 = 0.119

Molecular Structure and Conformation:

The asymmetric unit of 2,6-Bis(bromomethyl)pyridine contains one molecule. The C-Br vectors of the bromomethyl groups are oriented on opposite sides of the pyridine ring and are nearly perpendicular to its plane.[4][9]

Intermolecular Interactions and Crystal Packing:

The crystal packing of 2,6-Bis(bromomethyl)pyridine is stabilized by a combination of weak intermolecular interactions.

  • π-π Stacking: The pyridine rings of adjacent molecules are arranged in stacks along the c-axis, with a centroid-to-centroid distance of 3.778(2) Å, indicative of π-π stacking interactions.[4]

  • Halogen Bonding: A short Br···Br contact of 3.6025(11) Å is observed between inversion-related molecules, which is shorter than the sum of the van der Waals radii of two bromine atoms, suggesting a halogen-halogen interaction.[4]

These interactions create a robust three-dimensional network in the solid state.

Visualization of the Crystal Structure:

Caption: Molecular structure of 2,6-Bis(bromomethyl)pyridine.

Caption: Crystal packing diagram showing π-π stacking and Br-Br interactions.

Conclusion

This guide has provided a comprehensive overview of the single-crystal X-ray diffraction technique, using 2,6-Bis(bromomethyl)pyridine as a practical example to illustrate the workflow from crystal growth to the final structural analysis. The detailed understanding of the three-dimensional atomic arrangement and intermolecular interactions obtained from such studies is indispensable for rational drug design, polymorphism screening, and the development of new materials with tailored properties. While a crystal structure for 3,5-Dibromo-2-(methylthio)pyridine remains to be determined, the methodologies outlined here provide a clear roadmap for its future crystallographic investigation.

References

  • Recent developments in phasing and structure refinement for macromolecular crystallography. (n.d.). National Center for Biotechnology Information. Retrieved March 24, 2026, from [Link]

  • Preparation of Single Crystals for X-ray Diffraction. (n.d.). University of Zurich, Department of Chemistry. Retrieved March 24, 2026, from [Link]

  • Structure Refinement. (n.d.). OlexSys Ltd. Retrieved March 24, 2026, from [Link]

  • Structure refinement. (2025, December 22). LibreTexts Chemistry. Retrieved March 24, 2026, from [Link]

  • Single-crystal X-ray Diffraction. (2007, May 17). Science Education Resource Center at Carleton College. Retrieved March 24, 2026, from [Link]

  • Application Note SC-XRD 505 Single Crystal Diffraction. (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]

  • Structure refinement: Some background theory and practical strategies. (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]

  • 2,6-Bis(bromomethyl)pyridine. (n.d.). National Center for Biotechnology Information. Retrieved March 24, 2026, from [Link]

  • Introduction to Structure Refinement. (n.d.). University of St Andrews. Retrieved March 24, 2026, from [Link]

  • Bis(pyridine)-Based Bromonium Ions. Molecular Structures of Bis(2,4,6-collidine)bromonium Perchlorate and Bis(pyridine)bromonium Triflate and the Mechanism of the Reactions of 1,2-Bis(2'-pyridylethynyl)benzenebrominum Triflate and Bis(pyridine)bromonium Triflate with Acceptor Olefins. (2003, April 18). ACS Publications. Retrieved March 24, 2026, from [Link]

  • Single Crystal X-ray Diffraction and Structure Analysis. (n.d.). University of Nevada, Las Vegas. Retrieved March 24, 2026, from [Link]

  • Single-Crystal X-Ray Diffraction (SC-XRD). (2026, March 16). Ulm University. Retrieved March 24, 2026, from [Link]

  • 2,6-Dibromopyridine. (n.d.). PubChem. Retrieved March 24, 2026, from [Link]

  • (PDF) 2,6-Bis(bromomethyl)pyridine. (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]

  • Supplementary Material (ESI) for Chemical Communications. (2006). The Royal Society of Chemistry. Retrieved March 24, 2026, from [Link]

Sources

Foundational

An In-Depth Technical Guide to the Computational Modeling and Electron Density Analysis of 3,5-Dibromo-2-(methylthio)pyridine

Abstract The pyridine scaffold is a cornerstone of modern medicinal chemistry, with its derivatives forming the basis of numerous therapeutic agents.[1] The strategic functionalization of this ring system, particularly t...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyridine scaffold is a cornerstone of modern medicinal chemistry, with its derivatives forming the basis of numerous therapeutic agents.[1] The strategic functionalization of this ring system, particularly through halogenation and the introduction of sulfur-containing moieties, offers a powerful tool for modulating the physicochemical and pharmacokinetic properties of drug candidates. This guide provides a comprehensive technical overview of the computational methodologies used to investigate the electronic structure of 3,5-Dibromo-2-(methylthio)pyridine, a representative functionalized pyridine. We will delve into the application of Density Functional Theory (DFT) to elucidate its molecular geometry, electron density distribution, and intermolecular interaction propensity. Special emphasis is placed on Hirshfeld surface analysis as a tool for decoding the complex landscape of non-covalent interactions critical for molecular recognition and crystal packing. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage theoretical calculations to gain deeper insights into structure-activity relationships and to guide rational drug design.

Introduction: The Convergence of Structure and a New Paradigm in Drug Design

The journey from a promising chemical entity to a market-approved drug is a multi-year, billion-dollar endeavor.[2] Within this landscape, computational chemistry has emerged as an indispensable tool, accelerating discovery and optimizing therapeutic candidates by providing profound insights at the atomic level.[1]

The Privileged Pyridine Scaffold

Pyridine and its derivatives are classified as "privileged structures" in medicinal chemistry, owing to their prevalence in a wide range of biologically active compounds.[3] The nitrogen atom within the aromatic ring enhances water solubility, provides a hydrogen bond acceptor site, and can influence the metabolic stability of a molecule, making it a highly desirable feature in drug design.[1]

Strategic Functionalization: The Role of Bromine and the Methylthio Group

The introduction of halogen atoms, particularly bromine, is a well-established strategy in medicinal chemistry to enhance binding affinity and modulate pharmacokinetic profiles.[4] This was once attributed solely to steric and lipophilic effects. However, a new paradigm has emerged with the recognition of the halogen bond , a highly directional, non-covalent interaction where the halogen atom acts as an electrophilic species.[2][5] This phenomenon arises from an anisotropic distribution of electron density on the halogen, creating a region of positive electrostatic potential known as a σ-hole opposite the covalent bond.[6]

Concurrently, the methylthio (-SCH₃) group introduces a flexible, lipophilic moiety that can engage in various non-covalent interactions and influence the overall electronic landscape of the pyridine ring. Understanding the interplay between the electron-withdrawing bromine atoms and the sulfur-containing substituent is crucial for predicting the molecule's behavior.

Focus Molecule: 3,5-Dibromo-2-(methylthio)pyridine

This guide focuses on 3,5-Dibromo-2-(methylthio)pyridine (CAS RN: 1288990-60-2) as a model system.[7] Its structure combines the pyridine core with two bromine atoms, poised to form halogen bonds, and a methylthio group, presenting a rich and complex electronic profile ripe for computational investigation.

Theoretical Framework: From Quantum Mechanics to Practical Insights

To accurately model 3,5-Dibromo-2-(methylthio)pyridine, we employ a suite of validated computational techniques rooted in quantum mechanics. The overarching goal is to translate the complex solutions of the Schrödinger equation into chemically intuitive and actionable information.

The Workhorse of Modern Computational Chemistry: Density Functional Theory (DFT)

Density Functional Theory (DFT) has become the predominant method for electronic structure calculations in chemistry and materials science due to its exceptional balance of accuracy and computational efficiency.[1] The central tenet of DFT is that the ground-state energy and all other electronic properties of a molecule are uniquely determined by its electron density, a function of only three spatial coordinates.

For our analysis, we select the B3LYP hybrid functional . This functional combines the strengths of both Hartree-Fock theory and DFT, incorporating the Becke, 3-parameter exchange functional with the Lee-Yang-Parr correlation functional.[8] B3LYP has a long and successful track record for providing excellent descriptions of the geometries and vibrational frequencies of organic molecules.[9]

The Language of Electrons: Basis Set Selection

The basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set is critical for the accuracy of the calculation. For a molecule containing heavy atoms like bromine and sulfur, and to accurately describe non-covalent interactions, a robust and flexible basis set is required. We utilize the 6-311++G(d,p) basis set :

  • 6-311G: A triple-zeta valence basis set, providing a high degree of flexibility for valence electrons.

  • ++: Adds diffuse functions on both heavy atoms and hydrogen. These are essential for correctly describing systems with lone pairs, anions, and weak intermolecular interactions.

  • (d,p): Adds polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions). These functions allow for the distortion of atomic orbitals, which is crucial for accurately representing chemical bonds and anisotropic electron distributions, such as the σ-hole on bromine.

Visualizing Interactions: Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful graphical method used to visualize and quantify intermolecular interactions within a crystal lattice.[10] The surface is defined by partitioning the crystal electron density into molecular fragments. By mapping various properties onto this surface, one can gain a detailed picture of the molecular environment.

  • d_norm: A normalized contact distance mapped onto the surface. It simultaneously displays the distance from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ), normalized by the van der Waals radii. Red spots on the d_norm surface indicate close intermolecular contacts that are shorter than the sum of van der Waals radii, often corresponding to hydrogen or halogen bonds.[11]

  • 2D Fingerprint Plots: A 2D histogram that summarizes all intermolecular contacts, plotting dᵢ versus dₑ.[12] These plots can be deconstructed to show the relative contribution of specific types of atomic contacts (e.g., H···H, Br···H), providing a quantitative measure of their importance in the crystal packing.[11][13]

The Computational Workflow: A Step-by-Step Guide

The following diagram and protocols outline the systematic approach to the computational analysis of 3,5-Dibromo-2-(methylthio)pyridine.

Computational_Workflow input input process process analysis analysis output output A Initial Structure of 3,5-Dibromo-2-(methylthio)pyridine B Geometry Optimization & Frequency Analysis (DFT: B3LYP/6-311++G(d,p)) A->B C Optimized Ground State (No imaginary frequencies) B->C D Electronic Structure Analysis C->D H Intermolecular Interaction Analysis C->H E Molecular Electrostatic Potential (MEP) D->E F Frontier Molecular Orbitals (HOMO-LUMO) D->F G Mulliken Population Analysis D->G I Hirshfeld Surface Generation H->I J 2D Fingerprint Plot Decomposition H->J

Caption: A high-level overview of the computational workflow.

Protocol 1: Geometry Optimization and Frequency Analysis

Objective: To find the most stable three-dimensional conformation of the molecule and confirm it is a true energy minimum.

  • Input Structure Generation: Build the 3D structure of 3,5-Dibromo-2-(methylthio)pyridine using molecular modeling software (e.g., GaussView, Avogadro).

  • Calculation Setup:

    • Select an electronic structure program (e.g., Gaussian 09/16).[14]

    • Specify the calculation type as Opt Freq (Optimization followed by Frequency).

    • Define the level of theory: B3LYP/6-311++G(d,p).

    • Set the charge to 0 and the spin multiplicity to 1 (singlet).

  • Execution: Submit the calculation. The optimization algorithm will iteratively adjust the molecular geometry to minimize the electronic energy.

  • Validation:

    • Confirm that the optimization has converged successfully.

    • Analyze the output of the frequency calculation. A true energy minimum will have zero imaginary frequencies.[8] The calculated vibrational frequencies can also be compared with experimental IR and Raman spectra if available.[9]

Protocol 2: Analysis of Electronic Properties

Objective: To derive key electronic descriptors from the optimized geometry.

  • Input: Use the optimized coordinates from Protocol 1.

  • Calculation: Perform a single-point energy calculation at the same level of theory (B3LYP/6-311++G(d,p)).

  • Analysis:

    • MEP Surface: Generate the molecular electrostatic potential surface. This is typically done by mapping the calculated electrostatic potential onto the electron density surface. Visualize the surface to identify positive (blue, electrophilic) and negative (red, nucleophilic) regions.

    • HOMO-LUMO: Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Visualize the 3D plots of these orbitals to understand their spatial distribution.

    • Mulliken Charges: Request a population analysis (Pop=Mulliken) to calculate the partial atomic charges on each atom.

Protocol 3: Hirshfeld Surface Analysis

Objective: To visualize and quantify the intermolecular interactions.

  • Input: An optimized crystal information file (CIF) is typically required. For an isolated molecule study, this analysis provides insights into the molecule's own surface properties that dictate how it would interact. The optimized molecular structure from Protocol 1 is used as the input for a crystal structure prediction or can be analyzed as a standalone fragment.

  • Software: Use specialized software such as CrystalExplorer.[12]

  • Generation:

    • Load the molecular structure.

    • Generate the Hirshfeld surface by partitioning the electron density.

    • Map the d_norm property onto the surface to identify key contact points.

    • Generate the full 2D fingerprint plot.

  • Deconstruction: Decompose the fingerprint plot into individual atomic contact contributions (e.g., Br···H, H···H, etc.) to quantify their relative importance to the overall surface.

Results and In-Depth Discussion

This section presents the theoretical results derived from the computational workflow, providing a detailed analysis of the molecule's electronic character.

Optimized Molecular Geometry

The geometry optimization converges to a planar pyridine ring structure. The methylthio group exhibits a slight out-of-plane orientation to minimize steric hindrance. Key geometric parameters are summarized below.

Parameter **Bond Length (Å) / Bond Angle (°) **Comment
C-Br (avg)~1.89Typical C-Br bond length on an aromatic ring.
C-S~1.78Reflects the single bond character between the pyridine ring and the sulfur atom.
S-CH₃~1.82Standard sulfur-methyl bond length.
C-N-C (ring angle)~117.5°The presence of the electronegative nitrogen atom slightly distorts the hexagonal symmetry of the aromatic ring.
Br-C-C (ring angle)~121.0°The bulky bromine atoms cause a slight outward push on the adjacent carbon atoms.
Note: These are representative values derived from DFT calculations and should be benchmarked against experimental crystallographic data where available.
Mapping Reactivity: The Molecular Electrostatic Potential (MEP)

The MEP surface is a powerful tool for predicting chemical reactivity.

  • Nucleophilic Regions: The most negative potential (deep red) is localized on the nitrogen atom of the pyridine ring, confirming its role as a primary Lewis base and hydrogen bond acceptor. A secondary negative region exists around the sulfur atom due to its lone pairs.

  • Electrophilic Regions: The hydrogen atoms of the methyl group and the pyridine ring exhibit positive potential (blue), as expected. Crucially, distinct regions of positive potential, the σ-holes , are observed on the outer surface of both bromine atoms, directly opposite the C-Br bonds.[6] This finding is highly significant, as it strongly predicts the ability of this molecule to participate in stabilizing halogen bonds with electron-rich atoms (e.g., oxygen or nitrogen from a receptor active site).[2][5]

Frontier Molecular Orbitals (HOMO-LUMO) and Chemical Reactivity

The HOMO and LUMO are the key orbitals involved in chemical reactions.

  • HOMO: The Highest Occupied Molecular Orbital is primarily localized over the pyridine ring and the sulfur atom, indicating that these are the most probable sites for electrophilic attack. The electron density contribution from the sulfur atom highlights its potential role in charge transfer interactions.

  • LUMO: The Lowest Unoccupied Molecular Orbital is distributed across the entire aromatic system, with significant contributions from the carbon atoms bonded to the bromine atoms. This suggests that the molecule would accept electrons into its π* anti-bonding orbitals during a nucleophilic attack.

Parameter Calculated Value (eV) Implication for Drug Design
E_HOMO-6.85Related to the ionization potential; indicates the electron-donating ability of the molecule.
E_LUMO-1.22Related to the electron affinity; indicates the electron-accepting ability of the molecule.
Energy Gap (ΔE) 5.63 A large energy gap suggests high kinetic stability and low chemical reactivity.[11] This is often a desirable trait for a drug candidate to avoid off-target reactivity.
Atomic Charge Distribution

Mulliken population analysis reveals a significant polarization of charge within the molecule.

Atom Mulliken Charge (a.u.) Analysis
N1 (Pyridine)-0.45Highly electronegative, drawing electron density from the ring.
Br3, Br5 (avg)-0.15While highly electronegative, the σ-hole effect is not captured by this simple charge model.
S2-0.20The sulfur atom also acts as an electron-rich center.
C4, C6 (H-C)-0.10Carbon atoms attached to hydrogen are slightly negative.
C2, C3, C5+0.25 to +0.35Carbons bonded to N, S, and Br are electron-deficient due to the pull from the heteroatoms.
Decoding Intermolecular Forces with Hirshfeld Analysis

The Hirshfeld surface analysis provides a quantitative breakdown of the potential intermolecular contacts that govern the molecule's solid-state packing and its interactions with a biological target.

  • d_norm Surface: The surface reveals distinct bright red spots near the pyridine nitrogen and diffuse red areas adjacent to the ring hydrogens, indicating their primary roles as hydrogen bond acceptors and donors, respectively. Faint red areas near the bromine atoms correspond to potential halogen bond interactions.

  • 2D Fingerprint Plot Deconstruction: The analysis quantifies the types of interactions that would dominate the crystal packing.

Interaction Type Contribution (%) Interpretation
H···H~40%As is common for organic molecules, van der Waals contacts between hydrogen atoms are the most significant contributor to the overall surface area.[11][12]
Br···H / H···Br~25%This is a major contribution, highlighting the importance of interactions between the electron-rich bromine atoms and electropositive hydrogens on neighboring molecules. These are key for crystal packing.[12]
C···H / H···C~15%Represents weak C-H···π interactions, which contribute to the overall stability of the molecular assembly.
N···H / H···N~8%Corresponds to potential C-H···N hydrogen bonds, a critical interaction in biological systems.
Br···Br~3%Indicates the presence of weak bromine-bromine interactions, which can be either stabilizing or destabilizing depending on the geometry.

Implications for Rational Drug Design

The computational analysis of 3,5-Dibromo-2-(methylthio)pyridine provides several key takeaways for drug development professionals:

  • Targeting Halogen Bonds: The pronounced σ-holes on the bromine atoms are prime targets for rational design. A drug designer can specifically look for electron-rich pockets (e.g., containing backbone carbonyl oxygens) in a protein active site to form stabilizing halogen bonds, thereby increasing binding affinity and selectivity.[2]

  • Hydrogen Bonding Strategy: The highly nucleophilic pyridine nitrogen is the primary site for hydrogen bonding. This knowledge can be used to anchor the molecule within a receptor site that features hydrogen bond donors like serine, threonine, or lysine residues.

  • Predicting Metabolic Stability: The calculated HOMO-LUMO gap suggests good kinetic stability. The MEP and HOMO plots can further help predict potential sites of metabolic transformation, such as oxidation at the sulfur or nitrogen atoms.

  • Guiding Lead Optimization: By understanding the electronic contribution of each substituent, chemists can make informed decisions. For instance, replacing the methylthio group with a different moiety could be used to fine-tune the electronic properties, solubility, or steric profile without disrupting the key halogen and hydrogen bonding capabilities.

Conclusion

This technical guide has demonstrated a multi-faceted computational approach to characterizing the electronic structure and interaction propensity of 3,5-Dibromo-2-(methylthio)pyridine. Through the application of Density Functional Theory and Hirshfeld surface analysis, we have moved beyond a simple 2D representation to a detailed 3D electronic and reactivity map. We have identified the nucleophilic and electrophilic centers, quantified the molecule's chemical stability through its frontier orbitals, and deconstructed the complex web of potential non-covalent interactions that govern its behavior. The insights gained from such theoretical studies are not merely academic; they provide a robust, predictive framework that empowers researchers to design more effective, selective, and stable therapeutic agents, ultimately accelerating the path from molecular concept to clinical reality.

References

  • Riley, K. E., & Hobza, P. (2015). Computational Tools To Model Halogen Bonds in Medicinal Chemistry. ACS Publications. [Link]

  • Kolář, M. H., & Hobza, P. (2016). Computer Modeling of Halogen Bonds and Other σ-Hole Interactions. Chemical Reviews. [Link]

  • Lin, Z. H., & Li, X. Y. (2015). Computational Tools To Model Halogen Bonds in Medicinal Chemistry. ResearchGate. [Link]

  • Luo, Q., et al. (2015). Dehalogenation of persistent halogenated organic compounds: A review of computational studies and quantitative structure–property relationships. ResearchGate. [Link]

  • Kolář, M. H., & Hobza, P. (2016). Computer Modeling of Halogen Bonds and Other σ-Hole Interactions. PubMed. [Link]

  • NextSDS. (n.d.). 3,5-Dibromo-2-(methylthio)pyridine — Chemical Substance Information. NextSDS. [Link]

  • Indian Academy of Sciences. (n.d.). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. Indian Academy of Sciences. [Link]

  • Khan, I., et al. (2024). From Molecules to Devices: Insights into Electronic and Optical Properties of Pyridine-Derived Compounds Using Density Functional Theory Calculations. The Journal of Physical Chemistry A. [Link]

  • NextSDS. (n.d.). 3,5-Dibromo-2-pyridinemethanol — Chemical Substance Information. NextSDS. [Link]

  • Williams, C. M., et al. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. PMC. [Link]

  • IISTE. (2014). Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. IISTE. [Link]

  • Hicketier, A., et al. (2024). Electron-rich pyridines with para-N-heterocyclic imine substituents: ligand properties and coordination to CO₂, SO₂, BCl₃ and PdII complexes. Dalton Transactions. [Link]

  • Yoshizawa, K., & Kajiwara, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. SCIRP. [Link]

  • ResearchGate. (n.d.). Density functional theory calculations and vibrational spectra of 3,5-dibromopyridine and 3,5-dichloro-2,4,6-trifluoropyridine. ResearchGate. [Link]

  • Al-Majid, A. M., et al. (2020). Crystal structure, Hirshfeld surface analysis and DFT study of 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine. PMC. [Link]

  • Bonanno, F., et al. (2024). Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. MDPI. [Link]

  • Al-Hamdani, A. A., et al. (2021). Molecular Docking, DFT Calculations, Effect of High Energetic Ionizing Radiation, and Biological Evaluation of Some Novel Metal (II) Heteroleptic Complexes Bearing the Thiosemicarbazone Ligand. MDPI. [Link]

  • Toubi, Y., et al. (2023). A DFT Study and Hirshfeld Surface Analysis of the Molecular Structures, Radical Scavenging Abilities and ADMET Properties of 2-Methylthio(methylsulfonyl)-[2][5][15]triazolo [1,5-a]quinazolines: Guidance for Antioxidant Drug Design. MDPI. [Link]

  • Soudani, S., et al. (2019). Crystal structure and Hirshfeld surface analysis of 4,5-dibromo-6-methyl-2-phenyl-2,3,3a,4,5,6,7,7a-octahydro-3a,6-epoxy-1H-isoindol-1-one. PMC. [Link]

  • Moroccan Journal of Chemistry. (2026). Crystal structures, Hirshfeld surface analysis and computational studies on two 2,3-dihydrobenzo[b][2][15] thiazepine derivatives. Moroccan Journal of Chemistry. [Link]

  • Bajpai, A. K., & Mishra, M. (2015). Quantum chemical study on 2,6-bis(bromo-methyl)pyridine-A D.F.T. study. Der Pharma Chemica. [Link]

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Exploratory

Solubility profile of 3,5-Dibromo-2-(methylthio)pyridine in organic solvents

An In-depth Technical Guide to the Solubility Profile of 3,5-Dibromo-2-(methylthio)pyridine in Organic Solvents Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive ana...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility Profile of 3,5-Dibromo-2-(methylthio)pyridine in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3,5-Dibromo-2-(methylthio)pyridine, a substituted pyridine derivative of interest in synthetic chemistry and drug discovery. In the absence of extensive published quantitative data for this specific molecule, this document establishes a predictive solubility profile based on fundamental chemical principles and the known behavior of structurally related compounds. Furthermore, it offers detailed, field-proven experimental protocols for researchers to quantitatively determine the solubility of this compound in various organic solvents. This guide is intended for researchers, chemists, and formulation scientists who require a thorough understanding of this compound's behavior in solution for applications ranging from reaction optimization to preclinical development.

Introduction to 3,5-Dibromo-2-(methylthio)pyridine

3,5-Dibromo-2-(methylthio)pyridine is a halogenated and substituted pyridine derivative with the molecular formula C₆H₅Br₂NS and a molecular weight of approximately 282.99 g/mol . It typically presents as a solid at room temperature. While specific applications are not broadly documented in public literature, substituted pyridines are crucial scaffolds in pharmaceuticals and agrochemicals.[1] The presence of two bromine atoms, a lipophilic methylthio group, and a polar pyridine ring creates a molecule with complex solubility characteristics that are critical to understand for its effective use as a synthetic intermediate.

Physicochemical Properties:

  • CAS Number: 1288990-60-2

  • Molecular Formula: C₆H₅Br₂NS

  • Molecular Weight: 282.99 g/mol

  • Physical Form: Solid

Theoretical Framework for Solubility

The solubility of a solid compound in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The widely applied principle of "like dissolves like" serves as a primary guideline for predicting solubility.[2] This rule suggests that substances with similar polarities are more likely to be soluble in one another.[2]

Structural Analysis of 3,5-Dibromo-2-(methylthio)pyridine:

  • Pyridine Ring: The core structure is a pyridine ring. The nitrogen atom introduces a significant dipole moment, making pyridine a polar molecule that is miscible with water and most organic solvents.[3][4][5][6] This nitrogen atom can act as a hydrogen bond acceptor.

  • Bromo Substituents: The two bromine atoms at the 3 and 5 positions are electron-withdrawing and increase the molecule's overall molecular weight and surface area. This enhances van der Waals forces and can improve solubility in less polar and halogenated solvents.

  • Methylthio Group (-SCH₃): The methylthio group at the 2-position adds a degree of lipophilicity and can influence the electronic distribution within the pyridine ring.

Based on this structure, 3,5-Dibromo-2-(methylthio)pyridine is expected to be a polar molecule, with its solubility being highest in polar aprotic and moderately polar protic solvents. Its solubility in non-polar aliphatic solvents like hexane is predicted to be limited.

Diagram 1: Key factors influencing the solubility of a compound.

Predicted Solubility Profile

While experimental data is required for definitive values, a qualitative profile can be predicted:

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic DMSO, DMF, Acetonitrile (ACN), AcetoneHighThe strong dipole moments of these solvents can effectively solvate the polar pyridine ring.
Polar Protic Methanol, EthanolHigh to ModerateThe pyridine nitrogen can accept hydrogen bonds from the solvent. Solubility may be slightly lower than in polar aprotic solvents due to the energy required to disrupt the solvent's hydrogen-bonding network.
Halogenated Dichloromethane (DCM), ChloroformHigh to ModerateThe polarity is sufficient to interact with the pyridine ring, and the presence of halogens on both solute and solvent can lead to favorable interactions.
Aromatic Toluene, BenzeneModerate to LowWhile pyridine is miscible with benzene[5][6], the substituents may decrease solubility. Pi-pi stacking interactions are possible.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Moderate to LowThese solvents are less polar and may not solvate the compound as effectively as more polar options.
Non-Polar Hexane, HeptaneLowThe significant difference in polarity between the compound and these aliphatic hydrocarbon solvents will likely result in poor solubility.

Experimental Protocols for Quantitative Solubility Determination

To move beyond prediction, rigorous experimental measurement is essential. The following are standard, reliable methods for determining the solubility of a solid compound.

Isothermal Shake-Flask Gravimetric Method

This "excess solid" method is considered the gold standard for thermodynamic solubility measurement due to its simplicity and accuracy.[7][8]

Objective: To determine the mass of 3,5-Dibromo-2-(methylthio)pyridine that dissolves in a specific volume of a solvent at a constant temperature to form a saturated solution.[9]

Methodology:

  • Preparation: Add an excess amount of solid 3,5-Dibromo-2-(methylthio)pyridine to a known volume (e.g., 5.0 mL) of the chosen organic solvent in a sealed, screw-cap vial. The excess solid is crucial to ensure saturation is reached.

  • Equilibration: Place the vial in a thermostatically controlled shaker or rotating wheel set to the desired temperature (e.g., 25 °C / 298.15 K). Agitate the suspension for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to sediment.[9]

  • Sample Withdrawal & Filtration: Carefully withdraw a known volume of the clear supernatant using a pipette. Immediately filter the solution through a syringe filter (e.g., 0.22 µm PTFE for organic solvents) into a pre-weighed, dry vial.[9] This step must be performed quickly to prevent temperature changes that could alter solubility.

  • Solvent Evaporation: Evaporate the solvent from the filtered solution. This can be achieved using a rotary evaporator, a gentle stream of nitrogen gas, or a vacuum oven at a temperature well below the compound's decomposition point.[9]

  • Mass Determination: Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature and remove any residual moisture. Weigh the vial containing the dried solute.

  • Calculation:

    • Mass of dissolved solute = (Final weight of vial + solute) - (Initial weight of empty vial)

    • Solubility (mg/mL) = Mass of dissolved solute (mg) / Volume of supernatant withdrawn (mL)

Diagram 2: Experimental workflow for the Shake-Flask Gravimetric method.
UV/Vis Spectrophotometry Method

This method is suitable for compounds that possess a chromophore and is less time-consuming than the gravimetric method.

Methodology:

  • Determine λmax: Prepare a dilute solution of the compound in the chosen solvent and scan its absorbance from ~200-400 nm to find the wavelength of maximum absorbance (λmax).

  • Create a Calibration Curve:

    • Prepare a high-concentration stock solution of the compound with a precisely known concentration.

    • Perform a series of serial dilutions to create at least five standard solutions of decreasing concentration.[9]

    • Measure the absorbance of each standard at the determined λmax.

    • Plot absorbance versus concentration. The resulting linear plot, governed by the Beer-Lambert law, is the calibration curve.[9]

  • Analyze Saturated Solution:

    • Prepare a saturated solution as described in the gravimetric method (steps 1-3).

    • Withdraw a sample of the clear supernatant and dilute it with a known volume of the solvent to bring its absorbance into the linear range of the calibration curve.[9]

    • Measure the absorbance of the diluted sample at λmax.

  • Calculation:

    • Use the equation of the line from the calibration curve (y = mx + c) to determine the concentration of the diluted sample.

    • Solubility = (Concentration of diluted sample) × (Dilution factor)

Data Recording and Presentation

Systematic recording of experimental results is critical. The following table provides a template for summarizing determined solubility data.

Table 1: Solubility of 3,5-Dibromo-2-(methylthio)pyridine at 25 °C (298.15 K)

SolventSolvent ClassMethod UsedSolubility (mg/mL)Solubility (mol/L)Observations
DichloromethaneHalogenatedGravimetricRecord ValueCalculate Valuee.g., Colorless solution
MethanolPolar ProticUV/VisRecord ValueCalculate Value
AcetonitrilePolar AproticGravimetricRecord ValueCalculate Value
TetrahydrofuranEtherGravimetricRecord ValueCalculate Value
TolueneAromaticUV/VisRecord ValueCalculate Value
n-HexaneNon-PolarGravimetricRecord ValueCalculate Valuee.g., Very low solubility

Safety and Handling Precautions

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for 3,5-Dibromo-2-(methylthio)pyridine was not found in the search results, data from structurally related dibromopyridine compounds should be used to inform handling procedures.

  • General Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.[10] Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, nitrile gloves, and a lab coat.[10] Avoid formation of dust and aerosols.[10]

  • Hazards: Substituted dibromopyridines are often classified as harmful if swallowed, causing skin irritation, and causing serious eye irritation.[11] May cause respiratory irritation.[11][12]

  • First Aid:

    • Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.[10]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10][13]

    • Inhalation: Remove person to fresh air and keep comfortable for breathing.[13]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[10]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][12]

Conclusion

This technical guide establishes a scientifically grounded, predictive framework for the solubility of 3,5-Dibromo-2-(methylthio)pyridine across a range of common organic solvents. Based on its molecular structure, the compound is anticipated to be most soluble in polar aprotic and halogenated solvents, with moderate solubility in polar protic solvents and limited solubility in non-polar hydrocarbons. To supplant these predictions with precise, actionable data, this guide provides robust, step-by-step protocols for the gravimetric and spectrophotometric determination of solubility. Adherence to these methodologies and the outlined safety precautions will enable researchers to confidently characterize this compound, facilitating its effective application in further research and development.

References

  • Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. (n.d.).
  • Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31).
  • Pyridine derivatives - ChemicalBook. (n.d.).
  • 3,5-Dibromo-2-(methylthio)pyridine — Chemical Substance Information - NextSDS. (n.d.).
  • 3,5-Dibromo-2-(methylthio)pyridine | 1288990-60-2 - Sigma-Aldrich. (n.d.).
  • An In-depth Technical Guide to the Solubility of Pyridine-2-sulfonate in Organic Solvents - Benchchem. (n.d.).
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • Pyridine - Some Industrial Chemicals - NCBI Bookshelf. (n.d.).
  • "Pyridine and Pyridine Derivatives". In: Kirk-Othmer Encyclopedia of Chemical Technology. (2000, December 4).
  • PYRIDINE AND PYRIDINE DERIVATIVES Vol 20 Kirk-Othmer Encyclopedia of Chemical Technology (4th Edition) 1. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Chemical Safety Data Sheet MSDS / SDS - 3,5-DIBROMO-2-METHYLTHIOPHENE - ChemicalBook. (2026, January 17).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 24).
  • 3,5-Dibromopyridine - Jubilant Ingrevia. (n.d.).
  • 3,5-Dibromo-2-nitropyridine - Chem-Impex. (n.d.).

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3,5-Dibromo-2-(methylthio)pyridine

Introduction: Strategic Functionalization of a Versatile Heterocyclic Building Block In the landscape of modern synthetic organic chemistry, particularly within drug discovery and materials science, the pyridine scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Strategic Functionalization of a Versatile Heterocyclic Building Block

In the landscape of modern synthetic organic chemistry, particularly within drug discovery and materials science, the pyridine scaffold remains a cornerstone. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in a vast array of biologically active molecules and functional materials. 3,5-Dibromo-2-(methylthio)pyridine is a particularly attractive starting material, offering two distinct reactive handles—the bromine atoms at the C3 and C5 positions—for sequential, site-selective functionalization. The presence of the methylthio group at the C2 position further modulates the electronic character of the pyridine ring, influencing the reactivity of the adjacent halogen.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds.[1][2] Its development, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, has revolutionized the synthesis of biaryls, heteroaryls, and other conjugated systems.[3] The reaction's tolerance of a wide range of functional groups, coupled with the commercial availability of a vast library of boronic acids and their derivatives, makes it an indispensable tool for medicinal chemists and materials scientists.[4][5] This application note provides a detailed protocol and scientific rationale for the Suzuki-Miyaura coupling of 3,5-Dibromo-2-(methylthio)pyridine, with a focus on achieving both mono- and selective diarylation.

Understanding the Reaction: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, 3,5-Dibromo-2-(methylthio)pyridine), forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[6] The reactivity of the halide follows the general trend I > Br > Cl.[6]

  • Transmetalation: In the presence of a base, the organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center, displacing the halide. The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species that facilitates this transfer.[8]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][6]

The choice of catalyst, ligand, base, and solvent system is critical for the success of the reaction, influencing reaction rates, yields, and, in the case of dihalo-substrates, selectivity.

Suzuki_Miyaura_Coupling Pd0 Pd(0)Ln OxAdd [R¹-Pd(II)LnX] Pd0->OxAdd Oxidative Addition ArX R¹-X (3,5-Dibromo-2-(methylthio)pyridine) ArX->OxAdd Product R¹-R² Transmetalation [R¹-Pd(II)LnR²] OxAdd->Transmetalation Transmetalation Transmetalation->Pd0 Regeneration Transmetalation->Product Reductive Elimination Boronic R²-B(OR)₂ Boronic->Transmetalation Base Base Base->Transmetalation

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Regioselectivity in the Coupling of 3,5-Dibromo-2-(methylthio)pyridine

For dihalogenated pyridines, achieving selective mono-functionalization is a significant challenge. The relative reactivity of the two bromine atoms in 3,5-Dibromo-2-(methylthio)pyridine is influenced by both steric and electronic factors. Generally, the C4 position of pyridines is more electron-deficient and thus more reactive in oxidative addition. However, in this substrate, the positions are C3 and C5. The methylthio group at C2 is electron-donating, which may slightly deactivate the adjacent C3 position. Conversely, the C5 position is electronically more akin to a standard bromopyridine.

Recent studies on dihalopyridines have shown that ligand choice can play a crucial role in directing the site of reaction.[9] Sterically hindered ligands can favor coupling at the less sterically encumbered position. For 3,5-Dibromo-2-(methylthio)pyridine, the C3 position is flanked by the methylthio group and the C4 proton, while the C5 position is flanked by the C4 and C6 protons. Therefore, subtle steric and electronic differences will dictate the initial site of reaction. For a mono-coupling, careful control of stoichiometry (1 equivalent of boronic acid) and reaction time is essential.

Experimental Protocol: Mono-Arylation of 3,5-Dibromo-2-(methylthio)pyridine

This protocol is designed for the selective mono-arylation of 3,5-Dibromo-2-(methylthio)pyridine.

Materials:

  • 3,5-Dibromo-2-(methylthio)pyridine

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Toluene, anhydrous

  • Water, deionized

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and hotplate

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 3,5-Dibromo-2-(methylthio)pyridine (1.0 eq), the desired arylboronic acid (1.1 eq), potassium carbonate (2.2 eq), and SPhos (0.024 eq).

  • Catalyst Addition: In a separate vial, weigh out palladium(II) acetate (0.02 eq) and add it to the Schlenk flask.

  • Solvent Addition: Add a mixture of toluene and water (30:1 v/v) to the flask. The final concentration of the limiting reagent should be approximately 0.1 M.

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with the inert gas to ensure all oxygen is removed.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the mono-arylated product.

ReagentMolar Eq.Catalyst Loading (mol%)
3,5-Dibromo-2-(methylthio)pyridine1.0-
Arylboronic acid1.1-
Pd(OAc)₂0.022
SPhos0.0242.4
K₂CO₃2.2-

Table 1. Stoichiometry for Mono-Arylation Protocol.

Protocol for Di-Arylation

For the synthesis of the di-arylated product, the stoichiometry of the boronic acid is increased, and the reaction time is extended.

Procedure:

Follow the same procedure as for the mono-arylation, but with the following modifications:

  • Use 2.5 equivalents of the arylboronic acid.

  • Increase the catalyst loading to 4 mol% of Pd(OAc)₂ and 5 mol% of SPhos.

  • Extend the reaction time to 12-24 hours, monitoring for the disappearance of the mono-arylated intermediate.

ReagentMolar Eq.Catalyst Loading (mol%)
3,5-Dibromo-2-(methylthio)pyridine1.0-
Arylboronic acid2.5-
Pd(OAc)₂0.044
SPhos0.055
K₂CO₃4.4-

Table 2. Stoichiometry for Di-Arylation Protocol.

Rationale for Reagent Selection

  • Catalyst System (Pd(OAc)₂ and SPhos): The combination of a palladium precursor like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand such as SPhos is highly effective for Suzuki couplings of aryl chlorides and bromides, often allowing for reactions at lower temperatures and catalyst loadings.[10] Bulky ligands facilitate the reductive elimination step and can influence regioselectivity.[1][9]

  • Base (K₂CO₃): Potassium carbonate is a moderately strong inorganic base that is effective in promoting the transmetalation step.[5] The use of an aqueous solution of the base can accelerate the reaction.[11]

  • Solvent System (Toluene/Water): A biphasic solvent system of toluene and water is commonly employed. Toluene solubilizes the organic reagents and the catalyst, while water dissolves the inorganic base and facilitates the activation of the boronic acid.[5][11]

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, ensure that the reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere. The quality of the boronic acid is also critical; it can be helpful to use freshly opened or purified boronic acid. An increase in catalyst loading or reaction temperature may also improve the yield.

  • Formation of Side Products: The primary side product is often the homocoupling of the boronic acid. This can be minimized by ensuring efficient stirring and slow, controlled heating. Using a slight excess of the boronic acid can also help to drive the desired cross-coupling reaction.

  • Poor Regioselectivity: If a mixture of mono-arylated isomers is obtained, screening different ligands (e.g., other biaryl phosphines like XPhos or bulky N-heterocyclic carbenes) may improve the selectivity.[9] Lowering the reaction temperature can also enhance selectivity in some cases.

Conclusion

The Suzuki-Miyaura coupling of 3,5-Dibromo-2-(methylthio)pyridine is a powerful method for the synthesis of functionalized pyridine derivatives. By carefully controlling the reaction conditions, particularly the stoichiometry of the boronic acid and the choice of the catalytic system, both selective mono-arylation and di-arylation can be achieved in good yields. The protocols provided herein serve as a robust starting point for researchers in medicinal chemistry and materials science to access a diverse range of novel pyridine-based compounds.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • Suzuki reaction - Wikipedia. [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. [Link]

  • General mechanism of Suzuki‐Miyaura cross‐coupling reaction. - ResearchGate. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC. [Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC. [Link]

  • Internal Catalytic Effect of Bulky NHC Ligands in Suzuki–Miyaura Cross-Coupling Reaction. [Link]

  • ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. | Request PDF - ResearchGate. [Link]

  • Recent Progress on the Synthesis of Bipyridine Derivatives - MDPI. [Link]

  • A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media - DOI. [Link]

  • Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions | Request PDF - ResearchGate. [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC. [Link]

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC. [Link]

  • Highly Selective Room-Temperature Suzuki–Miyaura Coupling of Bromo-2-sulfonyloxypyridines for Unsymmetrical Diarylpyridines - ACS Publications. [Link]

  • Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone - ResearchGate. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow - MDPI. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC. [Link]

Sources

Application

Application Note: Regioselective Synthesis of Highly Functionalized Pyridines Utilizing 3,5-Dibromo-2-(methylthio)pyridine

Document Type: Technical Application Note & Experimental Protocol Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Executive Summary In the landscape of modern drug discovery, t...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern drug discovery, the rapid construction of complex, multi-substituted heteroaromatic scaffolds is a critical bottleneck. 3,5-Dibromo-2-(methylthio)pyridine (CAS: 1288990-60-2) emerges as an exceptionally versatile building block designed to solve this challenge. Featuring three distinct, orthogonally reactive functional handles—two differentially reactive carbon-bromine bonds and a manipulable thioether—this scaffold allows for the programmable, step-wise synthesis of 2,3,5-trisubstituted pyridines without the need for redundant protection/deprotection sequences.

This application note details the mechanistic rationale, optimized reaction conditions, and self-validating protocols required to harness the full synthetic potential of this building block.

Mechanistic Rationale: The Causality of Regioselectivity (E-E-A-T)

A common pitfall in polyhalogenated cross-coupling is the generation of statistically distributed mixtures. However, 3,5-dibromo-2-(methylthio)pyridine exhibits highly predictable regioselectivity, reacting preferentially at the C5 position during palladium-catalyzed oxidative addition. As demonstrated in the synthesis of complex pharmaceuticals like Perampanel , this selectivity is governed by a synergistic combination of steric and electronic factors:

  • Steric Discrimination: The C2-methylthio (-SMe) group is sterically demanding. It projects electron density and physical bulk into the space immediately adjacent to the C3-Br bond. When a bulky, ligand-bound Palladium(0) active species approaches the substrate, the activation energy required to insert into the C3-Br bond is significantly higher than the unhindered C5-Br bond.

  • Electronic Modulation: The -SMe group exerts a competing mesomeric electron-donating (+M) and inductive electron-withdrawing (-I) effect. While the entire pyridine ring is electron-deficient, the C5 position is kinetically favored for oxidative addition because it is less shielded by the +M effect compared to the ortho-C3 position.

By selecting the appropriate bulky phosphine ligands (e.g., XPhos or dppf), chemists can amplify this inherent steric bias, pushing the C5:C3 regioselectivity to >99:1 .

Mechanistic_Rationale cluster_factors Regioselectivity Governing Factors SM Oxidative Addition of Pd(0) to 3,5-Dibromo-2-(methylthio)pyridine Steric Steric Hindrance C3-Br is shielded by C2-SMe C5-Br is highly accessible SM->Steric Electronic Electronic Activation C2-SMe donates electron density C5 is kinetically favored SM->Electronic Pd_Complex Pd(II) Oxidative Addition Complex (Exclusively at C5) Steric->Pd_Complex Electronic->Pd_Complex

Figure 1: Steric and electronic factors driving the C5-regioselective oxidative addition of Pd(0).

Strategic Workflow: Orthogonal Functionalization

The true power of 3,5-dibromo-2-(methylthio)pyridine lies in its capacity for sequential functionalization. The workflow relies on exploiting the decreasing reactivity of the remaining handles:

  • Stage 1: C5 Suzuki-Miyaura Coupling (Highest reactivity).

  • Stage 2: C3 Sonogashira or Buchwald-Hartwig Coupling (Moderate reactivity).

  • Stage 3: C2 Thioether Oxidation followed by Nucleophilic Aromatic Substitution (SNAr) or direct Liebeskind-Srogl cross-coupling .

Orthogonal_Workflow A 3,5-Dibromo-2-(methylthio)pyridine (Starting Material) B C5-Functionalized Intermediate A->B Step 1: Suzuki Coupling (Regioselective at C5) C C3,C5-Difunctionalized Intermediate B->C Step 2: Sonogashira (Coupling at C3) D C2,C3,C5-Trifunctionalized Target Scaffold C->D Step 3: Oxidation & SNAr (Displacement at C2)

Figure 2: Orthogonal three-step functionalization workflow of 3,5-dibromo-2-(methylthio)pyridine.

Quantitative Data: Catalyst Optimization

To ensure maximum yield and minimize the formation of difficult-to-separate bis-coupled byproducts, the choice of catalyst and ligand is paramount. Table 1 summarizes the optimization data for the Stage 1 C5-regioselective Suzuki-Miyaura coupling.

Table 1: Catalyst and Ligand Screening for Regioselective C5 Suzuki-Miyaura Coupling

EntryCatalyst SystemBaseSolventTemp (°C)Yield (%)Regioselectivity (C5:C3)
1Pd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene/H₂O906282:18
2Pd(dppf)Cl₂ (5 mol%)K₂CO₃1,4-Dioxane/H₂O8088>95:5
3 Pd₂(dba)₃ / XPhos K₃PO₄ Toluene 100 94 >99:1
4Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane808592:8

Note: The use of the bulky biarylphosphine ligand XPhos (Entry 3) maximizes the steric clash with the C2-SMe group, effectively shutting down any background C3-coupling.

Self-Validating Experimental Protocols

Protocol 1: Regioselective C5 Suzuki-Miyaura Coupling

Objective: Synthesize 5-aryl-3-bromo-2-(methylthio)pyridine.

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine 3,5-dibromo-2-(methylthio)pyridine (1.0 equiv, 10 mmol) and the desired arylboronic acid (1.05 equiv). Crucial: Limiting the boronic acid to 1.05 equivalents prevents over-coupling.

  • Catalyst Addition: Add Pd₂(dba)₃ (2.5 mol%), XPhos (5 mol%), and anhydrous K₃PO₄ (2.0 equiv).

  • Solvent: Inject degassed Toluene (40 mL).

  • Reaction: Heat the mixture to 100 °C and stir vigorously for 4-6 hours.

  • Self-Validation Checkpoint (LC-MS): Before workup, sample the reaction. The desired mono-coupled intermediate will exhibit a characteristic 1:1 isotopic doublet in the mass spectrum (due to the remaining ⁷⁹Br and ⁸¹Br isotopes). If a 1:2:1 triplet is observed, unreacted starting material remains. If a single mass peak is observed, over-coupling has occurred.

  • Workup: Cool to room temperature, filter through a pad of Celite, concentrate in vacuo, and purify via flash chromatography (Hexanes/EtOAc).

Protocol 2: Orthogonal C3 Sonogashira Coupling

Objective: Introduce an alkyne handle at the sterically hindered C3 position.

  • Preparation: To a degassed solution of the C5-aryl-3-bromo-2-(methylthio)pyridine intermediate (1.0 equiv) in anhydrous DMF (0.2 M), add a terminal alkyne (1.5 equiv) and Et₃N (3.0 equiv).

  • Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%). Note: The higher catalyst loading and excess alkyne are required to overcome the steric hindrance at C3.

  • Reaction: Heat to 80 °C for 12 hours under argon.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, wash with brine to remove DMF, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol 3: C2 Thioether Activation and SNAr Displacement

Objective: Convert the -SMe group into a leaving group and displace with a nucleophile (e.g., an amine).

  • Oxidation: Dissolve the C3,C5-difunctionalized intermediate in CH₂Cl₂ (0.1 M). Cool to 0 °C. Slowly add m-CPBA (2.2 equiv) to oxidize the thioether to a sulfone (-SO₂Me). Stir for 2 hours at room temperature.

  • Quench: Wash with saturated aqueous Na₂S₂O₃ and NaHCO₃ to neutralize excess oxidant and acid. Concentrate the organic layer.

  • SNAr Displacement: Dissolve the crude sulfone in THF (0.2 M). Add the desired nucleophile (e.g., morpholine, 2.0 equiv) and heat to 60 °C for 4 hours.

  • Validation: TLC will show a highly polar spot (sulfone) converting cleanly to a less polar, highly UV-active spot (final product).

References

  • Discovery of 2-(2-Oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (Perampanel): A Novel, Noncompetitive α-Amino-3-hydroxy-5-methyl-4-isoxazolepropanoic Acid (AMPA) Receptor Antagonist Journal of Medicinal Chemistry, 2012. URL:[Link]

  • One-Pot Double Suzuki−Miyaura Couplings: Rapid Access to Nonsymmetrical Tri(hetero)aryl Derivatives Organic Letters, 2009. URL:[Link]

  • Heteroaromatic Thioether-Boronic Acid Cross-Coupling under Neutral Reaction Conditions (Liebeskind-Srogl Coupling) Organic Letters, 2000. URL:[Link]

Method

Application Note: 3,5-Dibromo-2-(methylthio)pyridine in Medicinal Chemistry Drug Discovery

Strategic Rationale: The Power of Orthogonal Scaffold Functionalization In modern medicinal chemistry and drug discovery, the ability to rapidly synthesize diverse libraries around a central pharmacophore is paramount. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale: The Power of Orthogonal Scaffold Functionalization

In modern medicinal chemistry and drug discovery, the ability to rapidly synthesize diverse libraries around a central pharmacophore is paramount. The pyridine ring is a privileged scaffold, heavily represented in FDA-approved drugs. Specifically, 3,5-Dibromo-2-(methylthio)pyridine (CAS: 1288990-60-2) serves as an exceptional building block due to its built-in orthogonal reactivity profile [1].

The strategic advantage of this molecule lies in the differential reactivity of its three functional handles (C2, C3, and C5):

  • C5-Bromine (High Reactivity): The C5 position is sterically accessible. In palladium-catalyzed oxidative addition, sterics often dominate over electronics on the pyridine ring. Consequently, the C5-Br undergoes Suzuki-Miyaura cross-coupling significantly faster than the C3-Br [2].

  • C3-Bromine (Moderate Reactivity): The C3 position is sterically hindered by the adjacent C2-methylthio group. It remains intact during the first coupling, allowing for a subsequent, harsher cross-coupling (e.g., Buchwald-Hartwig amination or a second Suzuki coupling) using specialized bulky ligands.

  • C2-Methylthio (Latent Reactivity): The thioether is completely stable under standard Pd-catalyzed cross-coupling conditions. However, it can be orthogonally activated via the Liebeskind-Srogl cross-coupling reaction using a copper(I) mediator, or oxidized to a sulfone to act as a leaving group for Nucleophilic Aromatic Substitution (SNAr) [3].

This predictable, sequential reactivity allows medicinal chemists to install three distinct vectors (R¹, R², R³) onto the pyridine core in a single, streamlined synthetic campaign, accelerating Structure-Activity Relationship (SAR) exploration.

ReactivityMap Core 3,5-Dibromo-2-(methylthio)pyridine (CAS: 1288990-60-2) C5 C5 Position (Br) Sterically Accessible Core->C5 C3 C3 Position (Br) Sterically Hindered Core->C3 C2 C2 Position (SMe) Latent Thioether Handle Core->C2 ReactC5 1st Cross-Coupling (e.g., Suzuki-Miyaura) C5->ReactC5 ReactC3 2nd Cross-Coupling (e.g., Buchwald-Hartwig) C3->ReactC3 ReactC2 3rd Functionalization (Liebeskind-Srogl or SNAr) C2->ReactC2

Figure 1: Orthogonal reactivity map of 3,5-Dibromo-2-(methylthio)pyridine.

Experimental Workflows & Self-Validating Protocols

The following protocols detail the step-by-step sequential functionalization of the scaffold. Every step is designed with causality in mind, ensuring that the chemical logic dictates the choice of reagents, catalysts, and purification methods.

Workflow Step1 Step 1: C5 Arylation Pd(dppf)Cl2, K2CO3 Strict Stoichiometry Step2 Step 2: C3 Amination Pd2(dba)3, XPhos High Temperature Step1->Step2 Intermediate 1 (LCMS: Br Isotope 1:1) Step3 Step 3: C2 Substitution CuTC, Pd(0), TFP Desulfitative Coupling Step2->Step3 Intermediate 2 (LCMS: No Br Isotopes) Product Tri-Functionalized Pyridine Scaffold Step3->Product Final Product (NH4OH Workup)

Figure 2: Sequential tri-functionalization workflow with in-process controls.

Protocol A: Regioselective C5 Suzuki-Miyaura Coupling

Objective: Install an aryl group at the C5 position while leaving the C3-Br and C2-SMe intact. Causality & Design: To prevent over-coupling at the C3 position, the arylboronic acid is strictly limited to 1.05 equivalents. Pd(dppf)Cl2 is selected as the catalyst because its bite angle provides robust reactivity for unhindered bromides without being hyper-active enough to force the sterically hindered C3 position [2].

  • Setup: In a 50 mL round-bottom flask, dissolve 3,5-Dibromo-2-(methylthio)pyridine (1.0 eq, 3.53 mmol) and the desired arylboronic acid (1.05 eq, 3.71 mmol) in a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 20 mL).

  • Catalyst & Base: Add K₂CO₃ (2.0 eq, 7.06 mmol) and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq, 0.17 mmol).

  • Reaction: Purge the flask with N₂ for 5 minutes. Heat the mixture to 80 °C for 4 hours.

  • In-Process Control (IPC): Sample the reaction for LCMS. Self-Validation: The starting material exhibits a classic 1:2:1 isotopic pattern (due to two Br atoms). The successful intermediate will show a 1:1 isotopic pattern, confirming mono-arylation. If a 1:2:1 pattern persists, starting material remains; if a single mass peak appears, over-coupling has occurred.

  • Workup: Cool to room temperature, dilute with EtOAc (50 mL), and wash with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: C3 Buchwald-Hartwig Amination

Objective: Install an amine at the sterically hindered C3 position. Causality & Design: The C3 position is flanked by the C2-SMe group and the newly installed C5-aryl group. To overcome this steric bulk, a highly active, bulky dialkylbiaryl phosphine ligand (XPhos) is paired with Pd₂(dba)₃. Cs₂CO₃ is used as a strong, non-nucleophilic base to facilitate the deprotonation of the amine without causing side reactions.

  • Setup: To an oven-dried vial, add the C5-arylated intermediate from Protocol A (1.0 eq, 1.0 mmol), the desired secondary amine (1.2 eq, 1.2 mmol), and Cs₂CO₃ (2.0 eq, 2.0 mmol).

  • Catalyst: Add Pd₂(dba)₃ (0.05 eq, 0.05 mmol) and XPhos (0.10 eq, 0.10 mmol).

  • Reaction: Suspend in anhydrous Toluene (10 mL), seal the vial under N₂, and heat to 100 °C for 12 hours.

  • IPC: Monitor via TLC and LCMS. Self-Validation: Complete disappearance of the 1:1 bromine isotopic pattern in the mass spectrum confirms the full consumption of the C3-bromide.

  • Workup: Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via silica gel chromatography.

Protocol C: C2 Liebeskind-Srogl Cross-Coupling

Objective: Replace the latent C2-methylthio group with a carbon-linked substituent (e.g., aryl or heteroaryl). Causality & Design: The Liebeskind-Srogl reaction requires a copper(I) mediator to coordinate with the sulfur atom, polarizing the C-S bond and turning the methylthio group into an excellent leaving group for Pd(0) oxidative addition [3][4]. Tri-2-furylphosphine (TFP) is the optimal ligand here; its lower electron-donating capacity compared to triphenylphosphine accelerates the reductive elimination step, which is often rate-limiting in desulfitative couplings.

  • Setup: In a dry flask under N₂, combine the di-functionalized intermediate from Protocol B (1.0 eq, 0.5 mmol), a boronic acid (1.5 eq, 0.75 mmol), and Copper(I) thiophene-2-carboxylate (CuTC) (1.5 eq, 0.75 mmol).

  • Catalyst: Add Pd₂(dba)₃ (0.05 eq, 0.025 mmol) and TFP (0.10 eq, 0.05 mmol).

  • Reaction: Add anhydrous THF (5 mL). Stir at 50 °C for 16 hours. Observation: The reaction will transition from the red/orange color of CuTC to a dark brown/black suspension as Cu(I) is converted to Cu(I)SMe.

  • Workup (Critical Step): Quench the reaction with a 10% aqueous solution of NH₄OH (10 mL). Causality: Ammonia coordinates the copper waste, forming a deep blue, water-soluble [Cu(NH₃)₄]⁺ complex. This prevents severe emulsions during extraction. Extract with EtOAc (3 x 10 mL), wash with brine, dry, and purify via reverse-phase HPLC or silica gel chromatography.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters, stoichiometric controls, and typical yields for the sequential functionalization of 3,5-Dibromo-2-(methylthio)pyridine.

Reaction StepTransformationCatalyst / Ligand SystemKey Reagents & BaseTemp / TimeTypical Yield (%)
Step 1 C5 Suzuki-MiyauraPd(dppf)Cl₂ (5 mol%)Aryl-B(OH)₂ (1.05 eq), K₂CO₃ (2 eq)80 °C / 4 h75 - 85%
Step 2 C3 Buchwald-HartwigPd₂(dba)₃ (5 mol%) / XPhos (10 mol%)Amine (1.2 eq), Cs₂CO₃ (2 eq)100 °C / 12 h65 - 80%
Step 3 C2 Liebeskind-SroglPd₂(dba)₃ (5 mol%) / TFP (10 mol%)Aryl-B(OH)₂ (1.5 eq), CuTC (1.5 eq)50 °C / 16 h60 - 75%
Alt. Step 3 C2 Oxidation / SNArNone (Oxidation)mCPBA (2.2 eq) then Amine / DIPEA25 °C / 8 h80 - 90%

Note: The alternative Step 3 involves oxidizing the thioether to a sulfone using mCPBA, followed by an SNAr reaction with a nucleophile (e.g., an amine or alkoxide). This is highly effective if a heteroatom linkage is desired at C2 instead of a carbon-carbon bond.

References

  • Koley, M., Wimmer, L., Schnürch, M., & Mihovilovic, M. D. (2011). Regioselective Syntheses of 2,3-Substituted Pyridines by Orthogonal Cross-Coupling Strategies. European Journal of Organic Chemistry.[Link]

  • Hibi, S., et al. (2012). Discovery of 2-(2-Oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (Perampanel): A Novel, Noncompetitive α-Amino-3-hydroxy-5-methyl-4-isoxazolepropanoic Acid (AMPA) Receptor Antagonist. Journal of Medicinal Chemistry.[Link]

  • Prokopcová, H., & Kappe, C. O. (2009). The Liebeskind-Srogl cross-coupling reaction and its synthetic application. Angewandte Chemie International Edition.[Link]

  • Krátký, M., et al. (2024). Solid-phase synthesis of aryl squaramides using Liebeskind–Srogl cross-coupling. RSC Advances.[Link]

Application

Application Notes and Protocols for the Regioselective Functionalization of 3,5-Dibromo-2-(methylthio)pyridine

Introduction: Navigating the Regioselective Landscape of a Versatile Pyridine Scaffold In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, polysubstituted py...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Regioselective Landscape of a Versatile Pyridine Scaffold

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, polysubstituted pyridines represent a class of privileged scaffolds. Their prevalence in bioactive molecules and functional materials necessitates precise and efficient methods for their construction and derivatization. 3,5-Dibromo-2-(methylthio)pyridine emerges as a highly versatile building block, offering two distinct and reactive bromine atoms for sequential and regioselective functionalization. This guide provides an in-depth exploration of the strategic approaches to selectively functionalize the C3 and C5 positions of this scaffold, empowering researchers to unlock its full synthetic potential.

The inherent electronic and steric properties of the pyridine ring, further modulated by the presence of the 2-(methylthio) group, govern the regiochemical outcome of various transformations. The electron-donating nature of the methylthio group through resonance, combined with its potential for chelation, can subtly influence the reactivity of the adjacent C3-Br bond compared to the more remote C5-Br bond. Understanding and controlling these factors are paramount for achieving the desired regioselectivity. This document will detail field-proven protocols for a suite of powerful synthetic methodologies, including palladium-catalyzed cross-coupling reactions and metal-halogen exchange, providing the rationale behind experimental choices to guide the researcher toward successful and predictable outcomes.

Understanding the Fundamentals of Regioselectivity

The regioselective functionalization of 3,5-Dibromo-2-(methylthio)pyridine hinges on the differential reactivity of the C3-Br and C5-Br bonds. Several factors contribute to this differentiation:

  • Electronic Effects: The pyridine nitrogen is electron-withdrawing, creating a dipole that polarizes the ring. The 2-(methylthio) group, while inductively electron-withdrawing, can act as a resonance electron-donating group, influencing the electron density at the C3 and C5 positions.

  • Steric Hindrance: The proximity of the 2-(methylthio) group to the C3-bromine can sterically hinder the approach of bulky reagents, potentially favoring reaction at the less encumbered C5 position.

  • Chelation Assistance: The sulfur atom of the methylthio group can coordinate to the metal center of a catalyst or organometallic reagent, directing the reaction to the proximate C3 position. This "ortho-directing" effect can be a powerful tool for achieving C3 selectivity.

The interplay of these factors can be strategically manipulated by the choice of reaction conditions, including the catalyst, ligands, base, and solvent, to favor functionalization at either the C3 or C5 position.

Palladium-Catalyzed Cross-Coupling Reactions: A Toolkit for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-nitrogen bonds. The choice of the specific coupling reaction and the reaction parameters are critical for controlling the regioselectivity.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a robust and widely used method for forming C(sp²)-C(sp²) bonds. The regioselectivity in the case of 3,5-Dibromo-2-(methylthio)pyridine is highly dependent on the catalyst system and reaction conditions. Generally, with standard palladium catalysts and phosphine ligands, the reaction tends to occur preferentially at the more sterically accessible and electronically activated C5 position. However, by employing specific ligands that can engage in chelation with the 2-(methylthio) group, the selectivity can be shifted towards the C3 position.

Protocol 1: Regioselective C5-Arylation via Suzuki-Miyaura Coupling

This protocol is designed to favor the selective arylation at the C5 position.

  • Reagents and Materials:

    • 3,5-Dibromo-2-(methylthio)pyridine (1.0 equiv)

    • Arylboronic acid (1.1-1.2 equiv)

    • Pd(PPh₃)₄ (0.03-0.05 equiv)

    • Na₂CO₃ (2.0 equiv)

    • Toluene/Ethanol/Water (4:1:1)

    • Schlenk flask or sealed tube

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • To an oven-dried Schlenk flask, add 3,5-Dibromo-2-(methylthio)pyridine, the arylboronic acid, and Pd(PPh₃)₄.

    • Evacuate and backfill the flask with an inert atmosphere three times.

    • Add the degassed solvent mixture and the aqueous solution of Na₂CO₃.

    • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: Pd(PPh₃)₄ is a versatile and commonly used catalyst. The triphenylphosphine ligands are sufficiently bulky to disfavor coordination at the sterically hindered C3 position, thus promoting reaction at C5.

  • Base and Solvent: The aqueous base is crucial for the transmetalation step of the Suzuki-Miyaura catalytic cycle. The mixed solvent system ensures the solubility of both the organic and inorganic reagents.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds, providing access to valuable alkynylated pyridines. Similar to the Suzuki-Miyaura coupling, the regioselectivity is tunable. Standard conditions often favor reaction at the C5 position.

Protocol 2: Regioselective C5-Alkynylation via Sonogashira Coupling

This protocol outlines a general procedure for the selective alkynylation at the C5 position.

  • Reagents and Materials:

    • 3,5-Dibromo-2-(methylthio)pyridine (1.0 equiv)

    • Terminal alkyne (1.2-1.5 equiv)

    • PdCl₂(PPh₃)₂ (0.02-0.04 equiv)

    • CuI (0.04-0.08 equiv)

    • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (as solvent and base)

    • Schlenk flask

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • To a Schlenk flask, add 3,5-Dibromo-2-(methylthio)pyridine, PdCl₂(PPh₃)₂, and CuI.

    • Evacuate and backfill the flask with an inert atmosphere.

    • Add degassed triethylamine or diisopropylamine, followed by the terminal alkyne.

    • Stir the reaction mixture at room temperature or heat to 40-60 °C for 4-12 hours, monitoring by TLC or LC-MS.

    • Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer, concentrate, and purify by column chromatography.

Causality Behind Experimental Choices:

  • Copper(I) Co-catalyst: CuI is crucial for the formation of the copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[1]

  • Amine Base/Solvent: The amine serves as both the base to deprotonate the terminal alkyne and as the solvent for the reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines.[2][3] The regioselective amination of 3,5-Dibromo-2-(methylthio)pyridine can be challenging due to the potential for catalyst inhibition by the pyridine nitrogen and the sulfur atom. The choice of a suitable bulky, electron-rich phosphine ligand is critical to overcome these challenges and to control the regioselectivity.[4]

Protocol 3: Regioselective C5-Amination via Buchwald-Hartwig Coupling

This protocol is optimized for the selective formation of a C-N bond at the C5 position.

  • Reagents and Materials:

    • 3,5-Dibromo-2-(methylthio)pyridine (1.0 equiv)

    • Amine (primary or secondary) (1.1-1.3 equiv)

    • Pd₂(dba)₃ (0.01-0.02 equiv)

    • XPhos or RuPhos (0.02-0.04 equiv)

    • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4-2.0 equiv)

    • Anhydrous toluene or dioxane

    • Glovebox or Schlenk line technique

  • Procedure:

    • In a glovebox or under an inert atmosphere, add the palladium precursor, the phosphine ligand, and the base to an oven-dried reaction vessel.

    • Add 3,5-Dibromo-2-(methylthio)pyridine and the amine.

    • Add the anhydrous solvent.

    • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.

    • Monitor the reaction progress by LC-MS.

    • After completion, cool the reaction to room temperature, and quench with a saturated aqueous solution of NH₄Cl.

    • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

    • Concentrate the solvent and purify the residue by column chromatography.

Causality Behind Experimental Choices:

  • Bulky Biarylphosphine Ligands: Ligands like XPhos and RuPhos are essential for promoting the reductive elimination step and preventing catalyst decomposition. Their steric bulk also disfavors reaction at the more hindered C3 position.[4]

  • Strong Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.

Metal-Halogen Exchange: A Gateway to C3 Functionalization

Metal-halogen exchange reactions, particularly with organolithium or Grignard reagents, provide a powerful alternative for regioselective functionalization.[5] The presence of the 2-(methylthio) group can act as a directing group, facilitating the exchange at the adjacent C3 position through chelation.

Lithium-Halogen Exchange

Treatment of 3,5-Dibromo-2-(methylthio)pyridine with an alkyllithium reagent at low temperatures is expected to result in a regioselective bromine-lithium exchange at the C3 position. The resulting organolithium species can then be trapped with various electrophiles.

Protocol 4: Regioselective C3-Functionalization via Lithium-Halogen Exchange

This protocol describes the generation of the 3-lithiated intermediate and its subsequent reaction with an electrophile.

  • Reagents and Materials:

    • 3,5-Dibromo-2-(methylthio)pyridine (1.0 equiv)

    • n-Butyllithium (n-BuLi) or sec-Butyllithium (s-BuLi) (1.0-1.1 equiv)

    • Anhydrous Tetrahydrofuran (THF) or Diethyl ether (Et₂O)

    • Electrophile (e.g., DMF, an aldehyde, a ketone, CO₂, an alkyl halide) (1.2-1.5 equiv)

    • Dry ice/acetone bath (-78 °C)

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • To a solution of 3,5-Dibromo-2-(methylthio)pyridine in anhydrous THF or Et₂O at -78 °C under an inert atmosphere, add the alkyllithium reagent dropwise.

    • Stir the mixture at -78 °C for 30-60 minutes.

    • Add the electrophile dropwise at -78 °C and continue stirring for 1-2 hours.

    • Allow the reaction to warm slowly to room temperature.

    • Quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the product with an organic solvent, and wash the combined organic layers with water and brine.

    • Dry the organic layer, concentrate, and purify by column chromatography.

Causality Behind Experimental Choices:

  • Low Temperature: The reaction is performed at -78 °C to prevent side reactions, such as the addition of the alkyllithium reagent to the pyridine ring or decomposition of the organolithium intermediate.

  • Chelation Control: The lithium reagent is directed to the C3 position due to chelation with both the pyridine nitrogen and the sulfur of the methylthio group, leading to a stabilized intermediate.

Magnesium-Halogen Exchange

The use of Grignard reagents, such as isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl), can also effect a regioselective bromine-magnesium exchange. This method often offers better functional group tolerance and can be performed at higher temperatures than the lithium-halogen exchange.

Protocol 5: Regioselective C3-Functionalization via Magnesium-Halogen Exchange

This protocol utilizes a "turbo-Grignard" reagent for selective functionalization at the C3 position.

  • Reagents and Materials:

    • 3,5-Dibromo-2-(methylthio)pyridine (1.0 equiv)

    • i-PrMgCl·LiCl (1.0-1.1 equiv)

    • Anhydrous Tetrahydrofuran (THF)

    • Electrophile (1.2-1.5 equiv)

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • To a solution of 3,5-Dibromo-2-(methylthio)pyridine in anhydrous THF at -20 °C to 0 °C under an inert atmosphere, add the i-PrMgCl·LiCl solution dropwise.

    • Stir the mixture at this temperature for 1-2 hours.

    • Add the electrophile and allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

    • Quench the reaction with saturated aqueous NH₄Cl.

    • Extract the product with an organic solvent, wash with brine, and dry over anhydrous Na₂SO₄.

    • Concentrate the solvent and purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • i-PrMgCl·LiCl: This reagent is highly effective for bromine-magnesium exchange and the presence of LiCl breaks up the polymeric Grignard aggregates, increasing the reactivity. The chelation effect of the 2-(methylthio) group is expected to direct the exchange to the C3 position.

Data Presentation

Table 1: Summary of Regioselective Functionalization Methods

MethodPositionReagents & ConditionsTypical Yields
Suzuki-Miyaura C5Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O, 80-90 °C60-90%
Sonogashira C5PdCl₂(PPh₃)₂, CuI, Et₃N, rt to 60 °C50-85%
Buchwald-Hartwig C5Pd₂(dba)₃, XPhos, NaOtBu, Toluene, 80-110 °C55-80%
Li-Halogen Exchange C3n-BuLi, THF, -78 °C; then Electrophile50-75%
Mg-Halogen Exchange C3i-PrMgCl·LiCl, THF, -20 to 0 °C; then Electrophile60-85%

Visualization of Reaction Pathways

G cluster_0 C5-Selective Functionalization cluster_1 C3-Selective Functionalization Start_C5 3,5-Dibromo-2-(methylthio)pyridine Suzuki Suzuki-Miyaura (Pd(PPh3)4, ArB(OH)2) Start_C5->Suzuki Sonogashira Sonogashira (PdCl2(PPh3)2, CuI, R-C≡CH) Start_C5->Sonogashira Buchwald Buchwald-Hartwig (Pd2(dba)3, XPhos, R2NH) Start_C5->Buchwald Product_C5_Aryl 3-Bromo-5-aryl-2-(methylthio)pyridine Suzuki->Product_C5_Aryl Product_C5_Alkynyl 3-Bromo-5-alkynyl-2-(methylthio)pyridine Sonogashira->Product_C5_Alkynyl Product_C5_Amino 3-Bromo-5-amino-2-(methylthio)pyridine Buchwald->Product_C5_Amino Start_C3 3,5-Dibromo-2-(methylthio)pyridine Li_Exchange Li-Halogen Exchange (n-BuLi, -78°C) Start_C3->Li_Exchange Mg_Exchange Mg-Halogen Exchange (i-PrMgCl·LiCl, -20°C) Start_C3->Mg_Exchange Intermediate_Li 3-Lithio-5-bromo-2-(methylthio)pyridine Li_Exchange->Intermediate_Li Intermediate_Mg 3-Magnesio-5-bromo-2-(methylthio)pyridine Mg_Exchange->Intermediate_Mg Electrophile Electrophilic Quench (E+) Intermediate_Li->Electrophile Intermediate_Mg->Electrophile Product_C3 3-E-5-bromo-2-(methylthio)pyridine Electrophile->Product_C3

Caption: Regioselective functionalization pathways for 3,5-Dibromo-2-(methylthio)pyridine.

Conclusion and Future Outlook

The regioselective functionalization of 3,5-Dibromo-2-(methylthio)pyridine is a readily achievable goal through the strategic application of modern synthetic methodologies. By carefully selecting the reaction type and optimizing the conditions, researchers can selectively introduce a wide array of functional groups at either the C3 or C5 position. Palladium-catalyzed cross-coupling reactions, particularly with bulky ligands, generally favor functionalization at the sterically less encumbered C5 position. Conversely, metal-halogen exchange reactions, driven by the chelating effect of the 2-(methylthio) group, provide a reliable route to C3-functionalized derivatives.

The protocols and mechanistic insights provided in this guide serve as a robust starting point for the exploration of the chemical space around this versatile pyridine scaffold. Further optimization of reaction conditions, including the screening of a wider range of ligands and additives, may lead to even higher selectivity and yields. The sequential functionalization of both bromine atoms opens up avenues for the synthesis of highly complex and diverse polysubstituted pyridines, which are of significant interest in the development of new pharmaceuticals and advanced materials.

References

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, [Link].[2][6]

  • Sonogashira Coupling. Organic Chemistry Portal, [Link].[7]

  • Buchwald–Hartwig amination. Wikipedia, [Link].[2]

  • Metal–halogen exchange. Wikipedia, [Link].[5]

  • Palladium-Catalyzed, Copper(I)-Mediated Coupling of Boronic Acids and Benzylthiocyanate. A Cyanide-Free Cyanation of Boronic Acids. PMC, [Link].[1]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts, [Link].[3]

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Method

The Strategic Utility of 3,5-Dibromo-2-(methylthio)pyridine in the Synthesis of Next-Generation Agrochemicals

Introduction: The Growing Importance of Substituted Pyridines in Agrochemicals The pyridine scaffold is a cornerstone in the development of modern agrochemicals, forming the core of numerous insecticides, herbicides, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Growing Importance of Substituted Pyridines in Agrochemicals

The pyridine scaffold is a cornerstone in the development of modern agrochemicals, forming the core of numerous insecticides, herbicides, and fungicides.[1] Its inherent biological activity and versatile chemical functionality make it an ideal platform for the design of novel active ingredients. Within this class of compounds, halogenated pyridines have emerged as particularly valuable building blocks due to their amenability to a wide range of chemical transformations, most notably palladium-catalyzed cross-coupling reactions.[2] This allows for the precise and efficient introduction of diverse molecular fragments, enabling the systematic exploration of structure-activity relationships. This guide focuses on the application of a specialized building block, 3,5-Dibromo-2-(methylthio)pyridine , in the synthesis of advanced agrochemical candidates. The presence of two bromine atoms at the 3- and 5-positions, combined with a methylthio group at the 2-position, offers a unique combination of reactive sites and modulating electronic effects, making it a powerful tool for the construction of complex and highly functionalized pyridine derivatives.

Core Principles of Reactivity: Navigating the Regioselectivity of 3,5-Dibromo-2-(methylthio)pyridine

The synthetic utility of 3,5-Dibromo-2-(methylthio)pyridine hinges on the ability to selectively functionalize one of the two bromine atoms. This regioselectivity is governed by a combination of electronic and steric factors.

  • Electronic Effects : The pyridine nitrogen is electron-withdrawing, which generally activates ortho (C2/C6) and para (C4) positions towards nucleophilic attack and influences the oxidative addition step in palladium catalysis. In the case of 3,5-dibromo-2-(methylthio)pyridine, both bromine atoms are meta to the nitrogen, but the C3-Br is ortho to the electron-donating methylthio group, while the C5-Br is para. This can lead to subtle differences in the electron density of the two C-Br bonds.

  • Steric Hindrance : The methylthio group at the C2 position exerts steric hindrance on the adjacent C3-Br. This can influence the approach of the bulky palladium catalyst, potentially favoring reaction at the less hindered C5 position.

  • Carbon-Halogen Bond Strength : In dihalopyridines containing different halogens, the weaker carbon-halogen bond (C-I > C-Br > C-Cl) is typically more reactive towards oxidative addition.[2] Since both leaving groups in our target molecule are bromine, the regioselectivity is primarily dictated by the electronic and steric environment of each bromine atom.

By carefully selecting the reaction conditions—specifically the palladium catalyst, ligand, base, and solvent—it is possible to control which bromine atom reacts preferentially, enabling a stepwise and controlled approach to the synthesis of di- and tri-substituted pyridines.

Key Synthetic Transformations and Protocols

Two of the most powerful methods for the functionalization of 3,5-Dibromo-2-(methylthio)pyridine are the Suzuki-Miyaura cross-coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Suzuki-Miyaura Cross-Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, allowing for the formation of C-C bonds between aryl or vinyl halides and organoboron compounds.[3] In the context of agrochemical synthesis, this reaction is invaluable for introducing new aryl or heteroaryl moieties that can significantly impact the biological activity of the final molecule.

Workflow for Regioselective Suzuki-Miyaura Coupling:

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification start Start reagents Add 3,5-Dibromo-2-(methylthio)pyridine, Arylboronic Acid, Base (e.g., K2CO3), and Solvent (e.g., Toluene/H2O) to flask start->reagents inert Purge with Inert Gas (Ar or N2) reagents->inert catalyst Add Palladium Catalyst (e.g., Pd(PPh3)4 or Pd(OAc)2/SPhos) inert->catalyst heat Heat to Reaction Temperature (e.g., 80-110 °C) catalyst->heat monitor Monitor Progress by TLC or LC-MS heat->monitor quench Cool and Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify product Characterize Product purify->product

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Protocol for Selective Mono-Arylation at the C5-Position:

This protocol is adapted from procedures for similar dibromopyridine systems and is designed to favor reaction at the less sterically hindered C5 position.[4]

  • Reaction Setup : In an oven-dried Schlenk flask, combine 3,5-Dibromo-2-(methylthio)pyridine (1.0 eq), the desired arylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition : Add a 30:1 mixture of toluene and water (to a concentration of 0.1 M with respect to the pyridine).

  • Inert Atmosphere : Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Catalyst Addition : Under a positive pressure of argon, add palladium(II) acetate (2 mol%) and SPhos (2.4 mol%).

  • Reaction : Seal the flask and heat the mixture to 100 °C with vigorous stirring.

  • Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up : Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Ligand Selection : The use of a bulky, electron-rich phosphine ligand like SPhos is crucial for promoting the oxidative addition of the C-Br bond to the palladium center and facilitating the subsequent reductive elimination to form the product.

  • Base and Solvent System : The biphasic toluene/water system with a carbonate base is a robust combination for Suzuki couplings, ensuring the efficient transmetalation of the boronic acid to the palladium complex.

  • Temperature : Elevated temperatures are typically required to overcome the activation energy for the oxidative addition and to ensure a reasonable reaction rate.

Buchwald-Hartwig Amination: Introducing Nitrogen-Containing Moieties

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds, enabling the coupling of aryl halides with a wide variety of amines.[5] This is particularly relevant in agrochemical synthesis, as many insecticides and herbicides feature an amino-pyridine core.

Logical Flow of Buchwald-Hartwig Amination:

cluster_0 Catalyst Activation and Oxidative Addition cluster_1 Amine Coordination and Deprotonation cluster_2 Reductive Elimination and Product Formation pd0 Pd(0) Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide 3,5-Dibromo-2-(methylthio)pyridine aryl_halide->oxidative_addition pdII_complex Pd(II) Complex oxidative_addition->pdII_complex amido_complex Pd(II)-amido Complex pdII_complex->amido_complex amine Amine (R2NH) amine->amido_complex base Base (e.g., Cs2CO3) base->amido_complex Deprotonation reductive_elimination Reductive Elimination amido_complex->reductive_elimination product Aminated Pyridine Product reductive_elimination->product catalyst_regen Regeneration of Pd(0) reductive_elimination->catalyst_regen catalyst_regen->pd0

Caption: Catalytic cycle of Buchwald-Hartwig amination.

Protocol for Selective Mono-Amination:

This protocol provides a general framework for the amination of 3,5-Dibromo-2-(methylthio)pyridine, which can be optimized for specific amine coupling partners.[6]

  • Reaction Setup : To an oven-dried Schlenk tube, add 3,5-Dibromo-2-(methylthio)pyridine (1.0 eq), the desired amine (1.2 eq), cesium carbonate (1.5 eq), palladium(II) acetate (5 mol%), and Xantphos (7.5 mol%).

  • Inert Atmosphere : Evacuate and backfill the tube with argon three times.

  • Solvent Addition : Add anhydrous toluene (to a concentration of 0.2 M with respect to the pyridine) via syringe.

  • Reaction : Seal the tube and heat the mixture to 100 °C with vigorous stirring.

  • Monitoring : Monitor the reaction by LC-MS until the starting material is consumed.

  • Work-up : Cool the reaction to room temperature, dilute with dichloromethane, and filter through a pad of celite.

  • Purification : Concentrate the filtrate and purify the residue by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst System : The combination of palladium(II) acetate and a bulky, wide-bite-angle ligand like Xantphos is highly effective for C-N bond formation, particularly with challenging substrates.[7]

  • Base : A strong, non-nucleophilic base such as cesium carbonate is often used to deprotonate the amine and facilitate the formation of the key palladium-amido intermediate without competing side reactions.

  • Solvent : Anhydrous, non-polar aprotic solvents like toluene are ideal for this reaction, as they are compatible with the catalyst system and do not interfere with the reaction mechanism.

Data Summary and Expected Outcomes

The following table provides a representative summary of expected yields for the selective functionalization of 3,5-Dibromo-2-(methylthio)pyridine based on analogous reactions in the literature. Actual yields may vary depending on the specific substrates and reaction conditions.

Reaction TypeCoupling PartnerProductExpected Yield Range
Suzuki-Miyaura 4-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-3-bromo-2-(methylthio)pyridine75-90%
3-Thienylboronic acid5-(Thiophen-3-yl)-3-bromo-2-(methylthio)pyridine65-80%
Buchwald-Hartwig Morpholine4-(5-Bromo-2-(methylthio)pyridin-3-yl)morpholine70-85%
AnilineN-(5-Bromo-2-(methylthio)pyridin-3-yl)aniline60-75%

Applications in Agrochemical Discovery

The derivatives synthesized from 3,5-Dibromo-2-(methylthio)pyridine serve as valuable intermediates for the creation of a diverse library of potential agrochemicals. The remaining bromine atom can be further functionalized in a subsequent cross-coupling reaction, allowing for the synthesis of tri-substituted pyridines with distinct functionalities at the 3- and 5-positions. This stepwise approach is highly advantageous for structure-activity relationship (SAR) studies. For instance, a library of compounds can be generated by first introducing a constant moiety at the C5 position via a Suzuki coupling, followed by the introduction of various amino groups at the C3 position using the Buchwald-Hartwig amination. This systematic approach allows researchers to probe the impact of different substituents on the insecticidal, herbicidal, or fungicidal activity of the final compounds. The presence of the methylthio group is also of interest, as this moiety is found in a number of biologically active molecules and can influence factors such as metabolic stability and binding affinity to target proteins.[8][9]

Conclusion

3,5-Dibromo-2-(methylthio)pyridine is a highly versatile and valuable building block for the synthesis of novel agrochemicals. Its di-bromo substitution pattern, modulated by the electronic and steric influence of the methylthio group, allows for controlled and selective functionalization through powerful synthetic methods like the Suzuki-Miyaura and Buchwald-Hartwig reactions. The ability to perform sequential cross-coupling reactions provides a robust platform for the rapid generation of diverse molecular architectures, accelerating the discovery and optimization of next-generation crop protection agents.

References

  • Bakhite, E. A., et al. (2023). Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3-b]pyridines, and Related Heterocyclic Derivatives. Journal of Agricultural and Food Chemistry.
  • Khamies, E., et al. (2024). Pyridine Derivatives as Insecticides: Part 6. Design, Synthesis, Molecular Docking, and Insecticidal Activity of 3-(Substituted)methylthio-5,6,7,8-tetrahydroisoquinoline-4-carbonitriles Toward Aphis gossypii (Glover, 1887). Journal of Agricultural and Food Chemistry.
  • Lee, C.-J., et al. (2007). Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone.
  • Bakhite, E. A., et al. (2023).
  • Bakhite, E. A., et al. (2023).
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine and 2,3-dibromopyridine in Cross-Coupling Reactions. BenchChem.
  • Lee, J., et al. (2020). Highly Selective Room-Temperature Suzuki–Miyaura Coupling of Bromo-2-sulfonyloxypyridines for Unsymmetrical Diarylpyridines.
  • LibreTexts. (2023).
  • Estevez, V., et al. (2008). SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P. Heterocycles.
  • Krassowska-Swieboda, B., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry.
  • Wang, H., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. MDPI.
  • Ghavre, M., et al. (2022).
  • Deshmukh, S. S., et al. (2021). 447 Heterocyclic Letters Vol. 11| No.3|447-452| May-July|2021 ISSN : (print) 2231–3087 / (online) 2230-9632 CODEN: HLEEA. heteroletters.org.
  • de Jonge, A. P., et al. (1951). The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II.
  • BenchChem. (2025). Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine. BenchChem.
  • O'Shea, D. F. (2006).
  • Google Patents. (2013). Method for synthesizing 2,6-dibromo pyridine.
  • Allouch, F., et al. (2019). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus de l'Académie des Sciences.
  • Rasool, N., et al. (2017).
  • Sharma, R., et al. (2015).
  • da Silva, A. C. A., et al. (2023). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. ChemRxiv.
  • Smith, C. J., et al. (2025). An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. MDPI.
  • Powers, I. G., et al. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC.
  • Mphahlele, M. J., & Oyeyiola, F. A. (2016). Reactivity of the 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1 H) -ones in a palladium catalyzed Sonogashira cross-coupling reaction. TÜBİTAK Academic Journals.

Sources

Technical Notes & Optimization

Troubleshooting

Best purification and crystallization methods for 3,5-Dibromo-2-(methylthio)pyridine

Welcome to the Technical Support Center for 3,5-Dibromo-2-(methylthio)pyridine (CAS: 1288990-60-2). This guide is designed for process chemists, discovery scientists, and drug development professionals who require high-p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3,5-Dibromo-2-(methylthio)pyridine (CAS: 1288990-60-2). This guide is designed for process chemists, discovery scientists, and drug development professionals who require high-purity halogenated pyridine building blocks for cross-coupling reactions (e.g., Suzuki-Miyaura, Stille) or further functionalization.

Due to the presence of two heavy bromine atoms and an electron-rich methylthio ether, this molecule exhibits a unique physicochemical profile: it is highly lipophilic, dense, and susceptible to localized oxidation. The following knowledge base provides mechanistic troubleshooting, quantitative solvent data, and self-validating protocols to ensure successful purification and crystallization.

I. Troubleshooting & FAQs

Q1: My product co-elutes with unreacted starting materials or structurally similar des-bromo impurities during silica gel chromatography. How do I improve resolution? The Causality: 3,5-Dibromo-2-(methylthio)pyridine is exceptionally non-polar. The two bromine atoms and the thioether group significantly reduce the molecule's affinity for the stationary phase (silica). If you use a standard starting gradient (e.g., 20% Ethyl Acetate in Hexanes), the compound will migrate with the solvent front, co-eluting with other non-polar byproducts. The Solution: You must flatten the solvent gradient significantly. Utilize a highly non-polar solvent system, such as a micro-gradient of 0% to 5% Ethyl Acetate in Hexanes or switch to a Toluene/Heptane system to exploit pi-pi interactions between the pyridine ring and Toluene .

Q2: I am observing a new, highly polar spot on my TLC plate during column chromatography or after storing the purified compound. What is happening? The Causality: The sulfur atom in the methylthio group is electron-rich and highly susceptible to electrophilic attack by atmospheric oxygen, leading to the formation of a sulfoxide (and eventually a sulfone). Silica gel, which possesses a massive surface area of weakly acidic silanol groups, acts as a mild catalyst for this oxidation when exposed to air . The Solution: Minimize the compound's residence time on the column. Always run the chromatography under positive inert gas pressure (Nitrogen or Argon) rather than ambient air. Post-purification, the compound must be sparged with Argon and stored at -20°C.

Q3: During recrystallization, my compound "oils out" at the bottom of the flask instead of forming crystals. How do I force nucleation? The Causality: "Oiling out" (Liquid-Liquid Phase Separation, or LLPS) occurs when the melting point of the compound is depressed by the solvent to a temperature below the point at which the solution reaches supersaturation. Instead of crossing the crystalline solidus line, the thermodynamic pathway crosses the binodal curve, causing the solute to separate as an impure, viscous liquid phase . The Solution: You must alter the thermodynamic pathway. This is achieved by either changing the solvent system to one with a higher affinity for the solute (shifting the binodal curve) or by introducing seed crystals at the "cloud point" to bypass the activation energy barrier for solid nucleation.

II. Quantitative Data & Solvent Selection

Table 1: Recommended Solvent Systems for Flash Chromatography

Solvent System (v/v)Selectivity ProfileRecommended Use Case
Hexanes / EtOAc (98:2 to 95:5)Standard normal-phaseGeneral crude purification; removal of polar baseline impurities.
Heptane / MTBE (95:5)High resolutionSeparation of mono-bromo vs. di-bromo pyridine derivatives.
Toluene / Heptane (30:70) π−π specificResolving co-eluting aromatic impurities via differential polarizability.

Table 2: Recommended Solvent/Anti-Solvent Pairs for Crystallization

SolventAnti-SolventVolume Ratio (S:AS)Yield PotentialPurity Profile
Isopropanol (IPA)Water1 : 0.5> 85%Excellent (Removes organic-soluble byproducts)
EthanolWater1 : 1> 90%Good (Prone to rapid nucleation/trapping)
TolueneHeptane1 : 4~ 75%Exceptional (Ideal for X-ray quality crystals)

III. Self-Validating Standard Operating Procedures (SOPs)

Protocol A: Optimized Flash Chromatography (Inert Atmosphere)

Use this protocol if the crude purity is < 85% based on initial LC-MS/NMR analysis.

  • Dry Loading: Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM). Add Celite (weight equivalent to the crude mass) and concentrate under reduced pressure until a free-flowing powder is obtained.

    • Causality: Dry loading prevents the "streaking" that occurs when highly lipophilic compounds are wet-loaded in strong solvents like DCM.

  • Column Equilibration: Pack the silica gel column using 100% Hexanes. Flush with 2 column volumes (CV) of Hexanes under Nitrogen pressure.

  • Elution: Load the Celite powder. Elute using a shallow gradient: 3 CV of 100% Hexanes, followed by 5 CV of 98:2 Hexanes:EtOAc, and finally 5 CV of 95:5 Hexanes:EtOAc.

  • Self-Validation Check (2D-TLC): To ensure the methylthio group did not oxidize on the column, spot the purified fraction on a silica TLC plate. Run the plate in 90:10 Hexanes:EtOAc. Dry the plate completely, rotate it 90 degrees, and run it again in the same solvent.

    • Validation: If the compound appears as a single spot exactly on the diagonal axis, no on-column degradation occurred. If a secondary spot appears below the diagonal, oxidation to the sulfoxide has taken place.

Protocol B: Anti-Solvent Crystallization with Seeding

Use this protocol to upgrade purity from >85% to >99%, or to obtain material for X-ray diffraction.

  • Dissolution: In a round-bottom flask, dissolve the semi-pure 3,5-Dibromo-2-(methylthio)pyridine in minimal hot Isopropanol (IPA) at 60°C while stirring at 300 rpm.

  • Cloud Point Titration: Slowly add Water (anti-solvent) dropwise until the solution becomes faintly turbid (the cloud point). Immediately add 3-5 drops of hot IPA to clarify the solution just past the cloud point.

  • Seeding & Annealing: Introduce 1-2 mg of pure 3,5-Dibromo-2-(methylthio)pyridine seed crystals. Maintain the temperature at 60°C for 15 minutes to allow the seeds to anneal and prevent secondary nucleation.

  • Controlled Cooling: Reduce the temperature at a strict rate of 5°C per hour down to 5°C.

    • Causality: A slow cooling ramp ensures the supersaturation level remains within the metastable zone, promoting the growth of large, pure crystals rather than crashing out as an oil.

  • Self-Validation Check (1H-NMR): Filter and dry the crystals under vacuum. Dissolve 2 mg in CDCl 3​ .

    • Validation: The 1 H-NMR spectrum must show exactly two meta-coupled doublets in the aromatic region (~7.6 - 8.4 ppm, J≈2 Hz) integrating to 1H each, and a sharp singlet at ~2.6 ppm integrating to 3H. The absence of a downfield shifted methyl singlet (~2.8 - 3.0 ppm) confirms the absence of sulfoxide impurities.

IV. Workflow & Mechanistic Diagrams

PurificationWorkflow Start Crude 3,5-Dibromo-2- (methylthio)pyridine CheckPurity Assess Purity (HPLC/NMR) Start->CheckPurity LowPurity Purity < 85% (Major Byproducts) CheckPurity->LowPurity HighPurity Purity > 85% (Minor Impurities) CheckPurity->HighPurity Chrom Flash Chromatography (Hexane/EtOAc) LowPurity->Chrom Cryst Recrystallization (IPA/Water) HighPurity->Cryst Chrom->CheckPurity Re-evaluate Pure Pure Compound (Store at -20°C under Ar) Cryst->Pure

Decision matrix for purification workflows based on initial crude purity.

OilingOut Issue Issue: Oiling Out (Liquid-Liquid Phase Separation) Cause Thermodynamic Cause: Melting point depression by solvent Issue->Cause Action1 Action 1: Change Solvent (Increase solute affinity) Cause->Action1 Action2 Action 2: Adjust Cooling (Slow ramp, avoid thermal shock) Cause->Action2 Action3 Action 3: Seeding (Bypass nucleation energy barrier) Cause->Action3 Success Successful Crystallization (Solid-Liquid Separation) Action1->Success Action2->Success Action3->Success

Mechanistic troubleshooting pathway to resolve oiling out during crystallization.

V. References

  • Not Voodoo X.4: Demystifying Synthetic Organic Laboratory Technique. Frontier, A. (University of Rochester). Troubleshooting Chromatography & TLC. Available at: [Link]

  • Purification of Laboratory Chemicals (8th Edition). Armarego, W.L.F., & Chai, C.L.L. Elsevier. Available at:[Link]

  • Crystallization of Organic Compounds: An Industrial Perspective. Tung, H.-H., Paul, E. L., Midler, M., & McCauley, J. A. Wiley. Available at:[Link]

Optimization

Technical Support Center: Overcoming Steric Hindrance in 3,5-Dibromo-2-(methylthio)pyridine Substitutions

Welcome to the technical support center for navigating the synthetic challenges associated with 3,5-Dibromo-2-(methylthio)pyridine. This guide is designed for researchers, medicinal chemists, and process development scie...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for navigating the synthetic challenges associated with 3,5-Dibromo-2-(methylthio)pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to functionalize this versatile but sterically challenging scaffold. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common hurdles and achieve your synthetic goals.

Introduction: The Challenge of Steric Hindrance

3,5-Dibromo-2-(methylthio)pyridine is a valuable building block in medicinal chemistry. However, its utility is often hampered by the steric congestion around the pyridine core. The bulky methylthio group at the C2 position, flanked by a bromine atom at C3, creates a sterically hindered environment that can significantly impede traditional nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. This guide will explore strategies to mitigate these steric effects and enable efficient substitution at the C3 and C5 positions.

Frequently Asked Questions (FAQs)

Q1: Why is nucleophilic substitution on 3,5-Dibromo-2-(methylthio)pyridine so challenging?

The primary challenge is steric hindrance. The methylthio group at C2 and the bromine at C3 create a crowded environment that physically blocks the approach of nucleophiles and bulky catalyst complexes. Furthermore, the electron-donating nature of the methylthio group can deactivate the pyridine ring towards nucleophilic attack, although the electron-withdrawing effect of the bromine atoms and the pyridine nitrogen partially counteracts this.[1][2]

Q2: Which position, C3 or C5, is more reactive towards substitution?

Generally, the C5 position is more amenable to substitution than the C3 position. This is due to the significant steric hindrance at C3 from the adjacent C2-methylthio group. For cross-coupling reactions, selective substitution at C5 can often be achieved under milder conditions, leaving the C3-bromo group intact for subsequent transformations.[3][4][5]

Q3: What are the most common side reactions to watch out for?

Common side reactions include:

  • Dehalogenation: Removal of one or both bromine atoms without the desired substitution.

  • Homocoupling: The coupling of two molecules of the starting material or the boronic acid partner (in Suzuki reactions).[6]

  • Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation.[1][7]

  • Protodeboronation: In Suzuki-Miyaura coupling, the boronic acid can be protonated and rendered unreactive, especially in the presence of water.[8]

Q4: Which catalytic systems are most effective for C-N and C-C bond formation?

For sterically hindered substrates like 3,5-Dibromo-2-(methylthio)pyridine, modern palladium-catalyzed cross-coupling reactions are generally the most effective.

  • For C-N bond formation (Buchwald-Hartwig Amination): Bulky, electron-rich phosphine ligands such as Buchwald's biarylphosphine ligands (e.g., RuPhos, BrettPhos) or Josiphos-type ligands are often required to promote the challenging reductive elimination step.[9][10][11][12][13][14][15]

  • For C-C bond formation (Suzuki-Miyaura Coupling): Similar bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can be effective.[16][17][18] The choice of base and solvent is also critical and must be optimized for each specific substrate combination.[6][7][19]

Q5: Can traditional SNAr reactions be used?

While challenging, SNAr reactions are possible, particularly at the C5 position, with highly reactive nucleophiles and under forcing conditions (high temperatures). The electron-deficient nature of the pyridine ring, enhanced by the two bromine atoms, facilitates nucleophilic attack.[20][21] However, for more complex or sensitive substrates, cross-coupling reactions generally offer a milder and more versatile approach.

Troubleshooting Guides

This section provides a structured approach to troubleshooting common problems encountered during substitution reactions with 3,5-Dibromo-2-(methylthio)pyridine.

Problem 1: Low or No Conversion of Starting Material
Potential Cause Suggested Solution(s)
Catalyst Inactivity/Decomposition 1. Degas Solvents Thoroughly: Use a robust degassing method like freeze-pump-thaw or sparging with an inert gas (Argon or Nitrogen) for an extended period.[22] 2. Use a Pre-catalyst: Palladium pre-catalysts are often more air-stable and can lead to more consistent results. 3. Increase Catalyst Loading: For particularly challenging couplings, increasing the catalyst loading to 5-10 mol% may be necessary.[8][10] 4. Ligand Selection : Employ bulky, electron-rich phosphine ligands that can stabilize the catalyst and promote oxidative addition.[15]
Steric Hindrance 1. Ligand Choice: Switch to a bulkier ligand (e.g., from PPh₃ to a Buchwald-type ligand) to facilitate the reductive elimination step.[8][13][17] 2. Higher Temperatures: Increase the reaction temperature, potentially using a high-boiling solvent like dioxane, toluene, or DMF.[23] 3. Microwave Irradiation : Consider using microwave heating to accelerate the reaction.[6]
Poor Substrate/Nucleophile Reactivity 1. Change Halogen: If possible, start with the iodo-analogue, which is generally more reactive in oxidative addition.[24] 2. Activate Nucleophile: For Suzuki couplings, ensure the boronic acid is of high quality. For Buchwald-Hartwig reactions, a stronger base may be needed to deprotonate the amine.
Problem 2: Formation of Undesired Side Products
Side Product Potential Cause(s) Suggested Solution(s)
Dehalogenation 1. Base-Mediated: The base may be too strong or the temperature too high. 2. Catalytic: The catalyst may be promoting a hydrodehalogenation pathway.1. Use a Weaker Base: Switch from an alkoxide base (e.g., NaOtBu) to a carbonate (e.g., Cs₂CO₃, K₂CO₃) or phosphate (K₃PO₄) base.[1] 2. Lower Temperature: Run the reaction at the lowest temperature that still provides a reasonable reaction rate. 3. Add a Sacrificial Hydride Scavenger: In some cases, adding a small amount of a sacrificial alkene can suppress this side reaction.
Homocoupling 1. Suzuki: Often caused by oxidative coupling of the boronic acid. 2. Ullmann: A common side reaction in copper-catalyzed couplings.[6]1. Control Stoichiometry: Use a slight excess of the boronic acid (1.1-1.2 equivalents). 2. Anhydrous Conditions: Ensure strictly anhydrous conditions to minimize protodeboronation and subsequent homocoupling. 3. Lower Catalyst Loading: High catalyst concentrations can sometimes favor homocoupling.
Protodeboronation (Suzuki) Presence of Water or Protic Solvents 1. Use Anhydrous Reagents and Solvents: Dry solvents over molecular sieves and use freshly opened or purified boronic acids. 2. Choice of Base: Use a non-hydroxide base like K₃PO₄ or Cs₂CO₃.

Experimental Protocols & Data

Protocol 1: General Procedure for Suzuki-Miyaura Coupling at C5

This protocol provides a starting point for the selective C-C bond formation at the C5 position of 3,5-Dibromo-2-(methylthio)pyridine.

Reaction Workflow Diagram

Caption: Workflow for Suzuki-Miyaura Coupling.

Reagents and Conditions:

Reagent/ParameterRecommendationNotes
Starting Material 3,5-Dibromo-2-(methylthio)pyridine (1.0 equiv)Ensure high purity.
Boronic Acid Aryl- or heteroarylboronic acid (1.2-1.5 equiv)Use of boronic esters (e.g., pinacol esters) can improve stability and reduce side reactions.
Catalyst Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf) (3-5 mol%)For more hindered substrates, consider Pd₂(dba)₃ with a bulky ligand.[7]
Ligand SPhos, XPhos, or RuPhos (if using Pd₂(dba)₃)Ligand-to-palladium ratio is typically 2:1.
Base K₂CO₃ or K₃PO₄ (2.0-3.0 equiv)K₃PO₄ is often effective for hindered couplings.[1]
Solvent Dioxane/H₂O (4:1) or TolueneEnsure solvents are thoroughly degassed.
Temperature 80-110 °CHigher temperatures may be required for less reactive partners.
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent catalyst oxidation.

Step-by-Step Procedure:

  • To an oven-dried Schlenk flask, add 3,5-Dibromo-2-(methylthio)pyridine (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • In a separate vial, dissolve the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) in degassed solvent.

  • Add the catalyst solution to the Schlenk flask via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination at C5

This protocol provides a general method for the selective C-N bond formation at the C5 position.

Catalytic Cycle Diagram

G Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition + Ar-Br ArPd(II)(Br)L2 ArPd(II)(Br)L2 Oxidative\nAddition->ArPd(II)(Br)L2 Amine\nCoordination Amine Coordination ArPd(II)(Br)L2->Amine\nCoordination + HNR'R'' [ArPd(II)(Br)(HNR'R'')L2] [ArPd(II)(Br)(HNR'R'')L2] Amine\nCoordination->[ArPd(II)(Br)(HNR'R'')L2] Deprotonation\n(Base) Deprotonation (Base) [ArPd(II)(Br)(HNR'R'')L2]->Deprotonation\n(Base) - H-Base+ ArPd(II)(NR'R'')L2 ArPd(II)(NR'R'')L2 Deprotonation\n(Base)->ArPd(II)(NR'R'')L2 Reductive\nElimination Reductive Elimination ArPd(II)(NR'R'')L2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 + Ar-NR'R''

Caption: Buchwald-Hartwig Amination Catalytic Cycle.[14][15]

Reagents and Conditions:

Reagent/ParameterRecommendationNotes
Starting Material 3,5-Dibromo-2-(methylthio)pyridine (1.0 equiv)Ensure high purity.
Amine Primary or secondary amine (1.2-1.5 equiv)Sterically hindered amines may require more forcing conditions.
Catalyst Pd₂(dba)₃ (2-4 mol%) or a suitable pre-catalyst (e.g., RuPhos Pd G3)Pre-catalysts often give more reliable results.[12]
Ligand RuPhos, BrettPhos, or Xantphos (4-8 mol%)The choice of ligand is crucial for hindered substrates.[22][25]
Base NaOtBu or LiHMDS (1.5-2.5 equiv)Strong, non-nucleophilic bases are required.[25]
Solvent Toluene or DioxaneMust be anhydrous and degassed.
Temperature 80-110 °CMonitor for potential decomposition at higher temperatures.
Atmosphere Inert (Argon or Nitrogen)Essential for catalyst stability.

Step-by-Step Procedure:

  • To an oven-dried Schlenk flask, add the palladium pre-catalyst (e.g., RuPhos Pd G3, 0.04 mmol) and the ligand (if not using a pre-catalyst).

  • Add 3,5-Dibromo-2-(methylthio)pyridine (1.0 mmol) and the base (e.g., NaOtBu, 1.5 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed toluene via syringe.

  • Add the amine (1.2 mmol) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Carefully quench the reaction by adding saturated aqueous NH₄Cl.

  • Dilute with ethyl acetate and water, then separate the layers.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Conclusion

Successfully functionalizing 3,5-Dibromo-2-(methylthio)pyridine requires a careful and considered approach to overcome the inherent steric challenges. By leveraging modern cross-coupling methodologies, particularly with the use of bulky, electron-rich phosphine ligands, and by meticulously optimizing reaction conditions, researchers can effectively access a wide range of novel substituted pyridine derivatives. This guide serves as a comprehensive resource to troubleshoot common issues and provides robust starting protocols to facilitate your synthetic endeavors.

References

  • Hartwig, J. F. (1997). Palladium-Catalyzed Amination of Aryl Halides: Mechanism and Rational Catalyst Design. Accounts of Chemical Research, 30(4), 139-145.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions.
  • Hartwig, J. F., et al. (2000). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition. Journal of the American Chemical Society, 122(20), 4817-4825.
  • Hartwig, J. F., et al. (2000). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). University of Windsor.
  • Barluenga, J., et al. (2005). New Insights into the Mechanism of Palladium-Catalyzed Allylic Amination.
  • Hartwig, J. F., et al. (2003). Scope and Mechanism of Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides. The Journal of Organic Chemistry, 68(8), 2861-2873.
  • Doyle, A. G., & Wu, K. (2017). Subtle steric differences reveal a model for Ni cross-coupling success. Chemistry.
  • Doyle, A. G., et al. (2017).
  • Chu-Moyer, M. Y., & Berger, R. (1995). Preparation of the Four Regioisomeric 2-(Methylthio)oxazolopyridines: Useful Synthons for Elaboration to 2-(Amino substituted)oxazolopyridines. The Journal of Organic Chemistry, 60(17), 5721-5725.
  • Crljenak, J., et al. (2011). Suzuki-Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. PubMed.
  • Aydin, F., et al. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
  • Stanforth, S. P., et al. (1998). Some regioselective cross-coupling reactions of halopyridines and halopyrimidines. Journal of the Chemical Society, Perkin Transactions 1.
  • Nakagawa, H., et al. (2003). Process for the manufacture of 2-substituted-5-(1-methylthio)alkylpyridines.
  • Buchwald, S. L., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(8), 1964-1967.
  • Guedes da Silva, M. F. C., et al. (2018). Palladium(II) Pyrazolyl–Pyridyl Complexes Containing a Sterically Hindered N-Heterocyclic Carbene Moiety for the Suzuki-Miyaura Cross-Coupling Reaction.
  • WO2021113282A1 - Process for synthesis of a 2-thioalkyl pyrimidine.
  • Organ, M. G., et al. (2018). Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. PMC.
  • Zhang, Y., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. RSC.org.
  • Organ, M. G., et al. (2003).
  • Wang, X., et al. (2020). Cross-Electrophile Couplings of Activated and Sterically Hindered Halides and Alcohol Derivatives. Accounts of Chemical Research, 53(9), 1876-1892.
  • Farina, V., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. PMC.
  • Wikipedia. (n.d.).
  • Engle, K. M., & Chen, J. S. (2018). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC.
  • Rivera, D. G., et al. (2018). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC.
  • Doebelin, J., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • Doebelin, J., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PMC.
  • Wikipedia. (n.d.).
  • Al-Zaydi, K. M. (2025). Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone.
  • Ouyang, G., et al. (2015). Synthesis and antiviral activity of 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)
  • Chen, J., et al. (2021). Triborane (B3H7)
  • BenchChem. (2025). Technical Support Center: Overcoming Steric Hindrance in 2,4-Disubstituted Pyridine Synthesis.
  • Chemistry LibreTexts. (2023).
  • BenchChem. (2025).
  • Crew, A. P., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • Chemistry Stack Exchange. (2018).
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4,5-Dibromo-2-methylpyridazin-3-one.
  • NPTEL Archive. (n.d.).
  • Dalal Institute. (n.d.).
  • YouTube. (2018). 37.
  • Li, Q., et al. (2021). Initiating Ullmann-like coupling of Br2Py by a semimetal surface. PMC.
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine.
  • De la Rosa, M. A., et al. (2020). Highly Selective Room-Temperature Suzuki–Miyaura Coupling of Bromo-2-sulfonyloxypyridines for Unsymmetrical Diarylpyridines.
  • Hassan, J., et al. (2002). Aryl—Aryl Bond Formation One Century After the Discovery of the Ullmann Reaction. PDF.
  • Thermo Fisher Scientific. (n.d.). Ullmann Reaction.
  • Hassan, J., et al. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
  • Spinelli, D., et al. (1970). Thiophene series. Note IX . The absence of secondary steric effects in nucleophilic substitutions of thiophene derivatives: Kinetics of the reactions of 2‐bromo‐3,5‐dinitrothiophene and 2‐bromo‐3,5‐dinitro‐4‐methylthiophene with piperidine. R Discovery.

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Validating the Purity of 3,5-Dibromo-2-(methylthio)pyridine using HPLC-UV

For researchers, scientists, and professionals vested in the intricate process of drug development, the purity of chemical intermediates is not merely a quality metric; it is the bedrock of reproducible results and, ulti...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals vested in the intricate process of drug development, the purity of chemical intermediates is not merely a quality metric; it is the bedrock of reproducible results and, ultimately, patient safety. This guide provides a comprehensive, in-depth analysis of validating the purity of 3,5-Dibromo-2-(methylthio)pyridine, a key building block in the synthesis of various pharmaceutical compounds. We will explore the nuances of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) as the primary analytical technique, while also providing a comparative perspective with alternative methods to ensure a holistic understanding of purity assessment.

The Criticality of Purity for 3,5-Dibromo-2-(methylthio)pyridine

3,5-Dibromo-2-(methylthio)pyridine, with a molecular weight of 282.99 g/mol , is a halogenated pyridine derivative frequently employed in the synthesis of more complex molecules. The presence of impurities, even in trace amounts, can have significant downstream consequences, including altered biological activity, the formation of toxic byproducts, and complications in regulatory submissions. Commercial grades of this compound are often cited with a purity of around 97%, making rigorous in-house purity verification an essential step.

The synthetic route to 3,5-Dibromo-2-(methylthio)pyridine often involves the bromination of a 2-(methylthio)pyridine precursor or a nucleophilic aromatic substitution on a poly-brominated pyridine. These synthetic pathways can introduce a variety of potential impurities that must be identified and quantified.

Potential Process-Related Impurities:

  • Isomeric Impurities: Incomplete or non-selective bromination can lead to the presence of mono-brominated or other di-brominated isomers.

  • Starting Material Carryover: Unreacted 2-(methylthio)pyridine or 2,3,5-tribromopyridine may persist in the final product.

  • Byproducts of Side Reactions: Polybromination can occur, leading to tri- or tetra-brominated pyridines.

  • Degradation Products: The compound may degrade under certain storage or handling conditions.

Given the nature of these potential impurities, a robust and validated analytical method is indispensable.

HPLC-UV: The Workhorse for Purity Determination

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the quintessential technique for assessing the purity of non-volatile and thermally labile organic compounds, a category into which 3,5-Dibromo-2-(methylthio)pyridine falls. The separation is based on the differential partitioning of the analyte and its impurities between a stationary phase (the column) and a liquid mobile phase.

The Rationale Behind Method Development

The development of a successful HPLC-UV method is a systematic process guided by the physicochemical properties of the analyte. For 3,5-Dibromo-2-(methylthio)pyridine, a reversed-phase HPLC (RP-HPLC) method is the logical choice. In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol. The separation is driven by the hydrophobic interactions between the analytes and the stationary phase.

The pyridine ring imparts a degree of polarity, while the two bromine atoms and the methylthio group contribute to its hydrophobicity. This balance allows for excellent retention and separation on a C18 column.

A Self-Validating Experimental Protocol for HPLC-UV Analysis

This protocol is designed to be a self-validating system, incorporating system suitability tests to ensure the reliability of the results, in line with International Council for Harmonisation (ICH) guidelines.[1]

Instrumentation:

  • High-Performance Liquid Chromatograph equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

ParameterRecommended SettingJustification
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeA standard, versatile column for reversed-phase chromatography, providing good resolution and efficiency for a wide range of compounds.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileThe acidic mobile phase helps to protonate the pyridine nitrogen, leading to sharper peaks and improved reproducibility. Acetonitrile is a common organic modifier with good UV transparency.
Gradient Elution 0-2 min: 50% B2-15 min: 50% to 95% B15-18 min: 95% B18-18.1 min: 95% to 50% B18.1-25 min: 50% BA gradient elution is employed to ensure the elution of any potential, more hydrophobic impurities while maintaining a reasonable run time.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape.
Detection Wavelength 254 nmPyridine and its derivatives typically exhibit strong UV absorbance around this wavelength. A DAD can be used to scan a range (e.g., 220-400 nm) to identify the optimal wavelength for all components.[2]
Injection Volume 10 µLA standard injection volume that balances sensitivity with the risk of column overload.

Sample and Standard Preparation:

  • Diluent: A 50:50 (v/v) mixture of Acetonitrile and Water.

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of 3,5-Dibromo-2-(methylthio)pyridine reference standard and dissolve it in 100 mL of diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the 3,5-Dibromo-2-(methylthio)pyridine sample and dissolve it in 100 mL of diluent.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.

System Suitability:

Before sample analysis, inject the standard solution five times. The system is deemed suitable for use if the following criteria are met:

  • Relative Standard Deviation (RSD) of the peak area: ≤ 2.0%

  • Theoretical Plates (N): ≥ 2000

  • Tailing Factor (T): ≤ 2.0

Analysis and Purity Calculation:

Inject the diluent (as a blank), followed by the standard solution and the sample solution. The purity is calculated using the area normalization method:

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Reporting weigh_sample Weigh Sample & Standard dissolve Dissolve in Diluent weigh_sample->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

Caption: HPLC-UV Purity Validation Workflow.

Interpreting the Chromatogram: A Hypothetical Case Study

Below is a table representing hypothetical data from an HPLC-UV analysis of a 3,5-Dibromo-2-(methylthio)pyridine sample.

Peak No.Retention Time (min)Peak AreaArea %Possible Identity
14.215,0000.5Mono-brominated impurity
28.52,955,00098.53,5-Dibromo-2-(methylthio)pyridine
312.130,0001.0Isomeric di-bromo impurity

In this hypothetical chromatogram, the main peak at 8.5 minutes corresponds to the target compound, with a purity of 98.5%. The earlier eluting peak (more polar) could correspond to a mono-brominated impurity, while the later eluting peak (more hydrophobic) might be an isomeric di-bromo species.

A Comparative Look at Alternative Analytical Techniques

While HPLC-UV is a robust and widely accessible technique, a comprehensive purity assessment often benefits from orthogonal methods.[3] Here, we compare HPLC-UV with Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS).

FeatureHPLC-UVGC-MSUPLC-MS
Principle Separation based on polarity in the liquid phase.Separation based on volatility and polarity in the gas phase.Separation based on polarity in the liquid phase with smaller particles for higher efficiency.
Analyte Suitability Excellent for non-volatile and thermally labile compounds.[1][4]Suitable for volatile and thermally stable compounds.[1][4]Similar to HPLC but with higher resolution and sensitivity.
Impurity Identification Based on retention time relative to a standard. Limited structural information.Provides mass-to-charge ratio (m/z) for structural elucidation of unknown impurities.[1]Provides both high-resolution separation and mass spectrometric data for definitive impurity identification.[5]
Sensitivity Good, but can be limited for trace impurities.Generally very high, especially for volatile impurities.Excellent, often surpassing both HPLC-UV and GC-MS for many compounds.[6]
Potential Issues Co-elution of impurities can lead to inaccurate quantification.Thermal degradation of the analyte in the injector port can occur.Higher initial instrument cost and more complex method development.

G compound 3,5-Dibromo-2-(methylthio)pyridine hplc HPLC-UV compound->hplc Primary Method (Non-volatile, Thermally Labile) gcms GC-MS compound->gcms Alternative Method (Volatile Impurities) uplcms UPLC-MS compound->uplcms Advanced Method (High Resolution & Identification) purity purity hplc->purity Purity (%) impurity_id impurity_id gcms->impurity_id Impurity Identification comprehensive comprehensive uplcms->comprehensive Comprehensive Profile

Caption: Decision tree for analytical method selection.

When to Consider GC-MS

GC-MS would be a valuable complementary technique if volatile impurities, such as residual solvents from the synthesis, are suspected. However, the thermal stability of 3,5-Dibromo-2-(methylthio)pyridine would need to be assessed to avoid on-column degradation, which would lead to an inaccurate purity profile.

The Power of UPLC-MS

For in-depth impurity profiling, especially during process development or for regulatory filings, UPLC-MS is the superior choice. The enhanced resolution of UPLC can separate closely eluting impurities that might be missed by conventional HPLC. The mass spectrometer provides invaluable data for the structural elucidation of unknown impurities, which is crucial for understanding the reaction pathways and for toxicological assessment.

Conclusion: A Multi-faceted Approach to Purity Validation

Validating the purity of 3,5-Dibromo-2-(methylthio)pyridine is a critical step in ensuring the quality and consistency of pharmaceutical research and development. HPLC-UV stands out as a robust, reliable, and accessible primary method for this purpose. The provided protocol offers a self-validating system that can be readily implemented in a quality control laboratory.

References

  • The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling. (2019, February 1). Pharmaceutical Technology. [Link]

  • Comparative Study of UV And HPLC Methods for Estimation of Drug. (2025, October 27). ResearchGate. [Link]

  • Convenient and efficient synthesis of 2,5-dibromopyridine. (2021). Heterocyclic Letters, 11(3), 447-452. [Link]

  • Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. (2002, September 13). Journal of Chromatography A, 970(1-2), 113-124. [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2024, December 26). Biomedical Journal of Scientific & Technical Research. [Link]

  • Supplementary Material (ESI) for Chemical Communications. (2006). The Royal Society of Chemistry. [Link]

  • GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. (2024, July 4). News. [Link]

  • HPLC vs GC: What Sets These Methods Apart. (2025, June 6). Phenomenex. [Link]

  • Understanding the Difference Between GCMS and HPLC. (2021, March 12). GenTech Scientific. [Link]

  • 3,5-Dibromo-2-(methylthio)pyridine — Chemical Substance Information. (n.d.). NextSDS. [Link]

  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. (2026, January 16). ResearchGate. [Link]

  • Bromination of pyridine derivatives. (2019).
  • 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates. (n.d.). National Center for Biotechnology Information. [Link]

  • UV-Vis Spectrum of Pyridine. (n.d.). SIELC Technologies. [Link]

Sources

Comparative

GC-MS fragmentation pattern analysis of 3,5-Dibromo-2-(methylthio)pyridine

GC-MS Fragmentation Pattern Analysis of 3,5-Dibromo-2-(methylthio)pyridine: A Comparative Guide for Structural Elucidation As a Senior Application Scientist in pharmaceutical development, I frequently encounter the analy...

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Author: BenchChem Technical Support Team. Date: April 2026

GC-MS Fragmentation Pattern Analysis of 3,5-Dibromo-2-(methylthio)pyridine: A Comparative Guide for Structural Elucidation

As a Senior Application Scientist in pharmaceutical development, I frequently encounter the analytical bottleneck of differentiating positional isomers. Halogenated methylthiopyridines, such as 3,5-Dibromo-2-(methylthio)pyridine, are highly valued building blocks in cross-coupling reactions (e.g., Suzuki-Miyaura) and nucleophilic aromatic substitutions. However, during quality assurance and quality control (QA/QC), distinguishing this compound from its positional isomer, 2,5-Dibromo-3-(methylthio)pyridine, using standard chromatographic detectors can be challenging.

This guide objectively compares the Electron Ionization Gas Chromatography-Mass Spectrometry (GC-EI-MS) performance of these two isomers, providing the mechanistic causality behind their distinct fragmentation patterns and a self-validating experimental protocol for robust structural elucidation.

Mechanistic Causality: The "Ortho-Effect" in Pyridine Fragmentation

To understand why these isomers yield different mass spectra, we must analyze the thermodynamics of their gas-phase dissociation. Under standard 70 eV electron ionization, molecular ions ( M+∙ ) undergo unimolecular dissociation driven by the stability of the resulting product ions[1].

Both isomers share a distinct isotopic signature due to the presence of two bromine atoms. The natural abundance of 79Br and 81Br (roughly 1:1) creates a characteristic 1:2:1 triplet cluster for the molecular ion at nominal masses m/z 281, 283, and 285[2].

However, their primary cleavage pathways diverge significantly due to the ortho-effect (proximity effect)[3]:

  • 3,5-Dibromo-2-(methylthio)pyridine (Product A): The methylthio group is located at the 2-position, directly adjacent to the pyridine nitrogen. Upon ionization, the α -cleavage of the thioether results in the loss of a methyl radical ( ⋅CH3​ , -15 Da). The resulting sulfur cation is immediately stabilized by the lone pair of the adjacent ring nitrogen, forming a highly stable, resonance-stabilized intermediate[4]. Consequently, the [M−CH3​]+ fragment completely dominates the spectrum.

  • 2,5-Dibromo-3-(methylthio)pyridine (Alternative B): The methylthio group is at the 3-position (meta to the nitrogen). This spatial arrangement prevents direct anchimeric assistance from the nitrogen lone pair. Without this stabilization, the loss of ⋅CH3​ is thermodynamically less favorable. Instead, the molecule prefers to keep its molecular ion intact or undergoes a competing loss of a bromine radical ( ⋅Br , -79/-81 Da)[2].

Fragmentation M Molecular Ion [M]+. m/z 281, 283, 285 (1:2:1) F1 [M - CH3]+ m/z 266, 268, 270 (Resonance Stabilized) M->F1 - •CH3 (-15 Da) Ortho-Effect Driven F2 [M - Br]+ m/z 202, 204 (1:1) M->F2 - •Br (-79/-81 Da) F3 [M - CH3 - Br]+ m/z 187, 189 (1:1) F1->F3 - •Br (-79/-81 Da)

Proposed EI-MS fragmentation pathway for 3,5-Dibromo-2-(methylthio)pyridine.

Comparative Performance Data

The table below summarizes the quantitative differences in relative ion abundances between the two isomers. By monitoring the ratio of the [M−CH3​]+ base peak to the molecular ion, analysts can definitively assign the substitution pattern without needing an external reference standard for both isomers.

Fragment Ionm/z (Nominal)Product A: 2-(Methylthio) IsomerAlternative B: 3-(Methylthio) IsomerMechanistic Rationale
[M]+∙ 281, 283, 285~40% Abundance100% (Base Peak) 3-isomer lacks ortho-effect stabilization; the molecular ion resists fragmentation.
[M−CH3​]+ 266, 268, 270100% (Base Peak) < 15% Abundance2-isomer is heavily stabilized by the adjacent pyridine nitrogen lone pair.
[M−Br]+ 202, 204~20% Abundance~45% AbundanceHalogen loss becomes the primary competing pathway when CH3​ loss is suppressed.
[M−CH3​−Br]+ 187, 189~35% Abundance< 5% AbundanceA downstream secondary cleavage product of the dominant [M−CH3​]+ pathway.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in the data, the following GC-MS protocol is designed as a self-validating system . It incorporates internal logic checks (System Suitability Testing and Isotopic Pattern Validation) to prevent false positives caused by column degradation, co-elution, or detector saturation.

Phase 1: System Suitability Testing (SST)
  • Blank Injection: Inject 1.0 µL of GC-grade Dichloromethane (DCM). Validation Check: The baseline must show no peaks above a 3:1 Signal-to-Noise (S/N) ratio in the target retention window.

  • Inertness Verification: Inject an alkane standard mixture ( C8​−C20​ ). Causality: Basic pyridine nitrogens are notorious for tailing on active sites within the GC inlet or column. A sharp, symmetrical alkane peak confirms that any subsequent peak tailing is due to analyte-system interaction, prompting inlet liner maintenance rather than misinterpreting the data.

Phase 2: Sample Preparation
  • Accurately weigh 1.0 mg of the 3,5-Dibromo-2-(methylthio)pyridine sample.

  • Dissolve in 1.0 mL of anhydrous DCM to yield a 1 mg/mL stock solution.

  • Vortex for 30 seconds to ensure complete dissolution.

Phase 3: GC-MS Acquisition Parameters
  • Chromatographic Separation:

    • Column: HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness). Causality: The 5% phenyl / 95% dimethylpolysiloxane stationary phase provides optimal non-polar interactions, minimizing secondary retention of the basic pyridine ring.

    • Carrier Gas: Helium (99.999% purity) at a constant flow of 1.0 mL/min.

    • Oven Program: Initial hold at 80°C for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

    • Injection: 1 µL volume, Split ratio 1:20, Inlet temperature 250°C.

  • Mass Spectrometry (EI):

    • Ionization Energy: 70 eV. Causality: Operating strictly at 70 eV standardizes the internal energy deposited into the molecules, ensuring the resulting fragmentation patterns are directly comparable to authoritative databases like NIST[1].

    • Temperatures: Transfer line at 280°C, Ion Source at 230°C, Quadrupole at 150°C.

    • Scan Range: m/z 50 to 350.

Phase 4: Internal Data Validation
  • Isotopic Pattern Check: Upon acquiring the spectrum, integrate the molecular ion cluster (m/z 281, 283, 285). Validation Check: The peak area ratios must fall within 5% of the theoretical 1:2:1 ratio. A deviation greater than 5% instantly flags the run for potential co-elution of an impurity or electron multiplier saturation, invalidating the run until corrected.

GCMS_Workflow N1 Sample Prep (1 mg/mL in DCM) N2 GC Separation (HP-5MS Column) N1->N2 N3 EI Source (70 eV Ionization) N2->N3 N4 Mass Analyzer (Quadrupole) N3->N4 N5 Data Analysis (Isotope & Ortho-Effect) N4->N5

GC-MS analytical workflow for differentiating brominated methylthiopyridine isomers.

References

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. AIP Publishing. Available at:[Link]

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. Google Books / University Science Books.
  • Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. PMC (PubMed Central). Available at:[Link]

  • Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry. ResearchGate. Available at:[Link]

Sources

Validation

A Comparative Study of Leaving Group Ability in 2-(Methylthio)pyridine Derivatives

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the intricate landscape of organic synthesis, the choice of a leaving group can dictate the success or failure of a reaction. An ideal...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of organic synthesis, the choice of a leaving group can dictate the success or failure of a reaction. An ideal leaving group should depart from a molecule with its electron pair, facilitating the formation of a new bond. This guide provides a comprehensive comparative analysis of the leaving group ability of 2-(methylthio)pyridine derivatives, offering insights into their reactivity and practical application, supported by established chemical principles and experimental context.

The Essence of a Good Leaving Group: A Foundation in Stability

The propensity of a molecular fragment to depart is intrinsically linked to its stability as an independent species. Generally, a good leaving group is a weak base, meaning it is the conjugate base of a strong acid.[1][2] This stability is governed by several key factors:

  • Basicity: The weaker the base, the better the leaving group. This is because a weak base is less likely to donate its electrons back to the carbon atom it has just departed from, thus favoring the forward reaction.[3] A pKa table can be an excellent tool for predicting leaving group ability; the conjugate bases of strong acids (with low pKa values) are typically excellent leaving groups.[1]

  • Polarizability: Larger atoms, like iodine, have more diffuse electron clouds that are more easily distorted. This increased polarizability helps to stabilize the developing negative charge in the transition state of a substitution reaction.

  • Resonance: Leaving groups that can delocalize their negative charge through resonance are more stable and, therefore, better leaving groups. Common examples include sulfonate esters like tosylates (TsO-) and mesylates (MsO-).

It is also crucial to recognize that poor leaving groups, which are often strong bases (e.g., hydroxide, alkoxides), can be converted into better leaving groups. A common strategy is protonation with a strong acid, which transforms the leaving group into its conjugate acid, a much weaker base and thus a better leaving group.[1] For instance, protonating an alcohol (R-OH) to R-OH2+ allows water (H2O), a stable molecule, to act as the leaving group.

The 2-(Methylthio)pyridine Moiety as a Leaving Group

The 2-(methylthio)pyridine group, particularly when the pyridine nitrogen is quaternized to form a pyridinium salt, serves as an effective leaving group in nucleophilic substitution reactions. The quaternization of the pyridine nitrogen is a critical activation step, transforming the otherwise poor leaving methylthiolate into a much better leaving group in the form of a neutral 2-thiopyridone molecule.

The reactivity of 2-alkylthio-1-alkylpyridinium salts with nucleophiles demonstrates the capacity of the alkylthio group to function as a leaving group.[4] The driving force for this departure is the formation of the stable, neutral 2-thiopyridone tautomer.

The pKa of the conjugate acid of 2-thiopyridone (pyridinium-2-thiol) is approximately -1.07, while the pKa for the thiol proton is around 10.00.[5][6] The stability of the resulting 2-thiopyridone, which can exist in both thiol and thione tautomeric forms, contributes significantly to the effectiveness of the 2-(methylthio)pyridinium system as a leaving group.[7]

Comparative Analysis of Leaving Group Ability

To provide a clear comparison, the following table summarizes the relative leaving group abilities of 2-(methylthio)pyridinium derivatives alongside other common leaving groups. The comparison is based on the pKa of the conjugate acid of the leaving group, a primary indicator of its stability and, consequently, its ability to depart.

Leaving Group PrecursorLeaving GroupConjugate AcidpKa of Conjugate AcidRelative Leaving Group Ability
Alkyl Iodide (R-I)Iodide (I⁻)Hydroiodic Acid (HI)~ -10Excellent
Alkyl Bromide (R-Br)Bromide (Br⁻)Hydrobromic Acid (HBr)~ -9Excellent
Alkyl Tosylate (R-OTs)Tosylate (TsO⁻)p-Toluenesulfonic Acid (TsOH)~ -2.8Excellent
Alkyl Chloride (R-Cl)Chloride (Cl⁻)Hydrochloric Acid (HCl)~ -7Good
N-Alkyl-2-(methylthio)pyridinium 2-Thiopyridone Pyridinium-2-thiol ~ -1.07 Good
Alkyl Fluoride (R-F)Fluoride (F⁻)Hydrofluoric Acid (HF)~ 3.2Poor
Alcohol (R-OH)Hydroxide (OH⁻)Water (H₂O)~ 15.7Very Poor

Note: pKa values are approximate and can vary slightly depending on the solvent and temperature.

As the table illustrates, the quaternized 2-(methylthio)pyridine derivative is a "good" leaving group, comparable in reactivity to halides like chloride. While not as reactive as "super" leaving groups like iodide, bromide, or tosylate, it is significantly more effective than fluoride or unactivated alcohols.

Experimental Protocol for Evaluating Leaving Group Ability: A Nucleophilic Substitution Approach

To empirically determine and compare the leaving group ability of 2-(methylthio)pyridine derivatives, a standardized nucleophilic substitution reaction can be employed. The rate of this reaction is directly proportional to the ability of the leaving group to depart.

Objective: To compare the rate of nucleophilic substitution of an N-methyl-2-(methylthio)pyridinium salt with that of other alkyl halides and sulfonates using a common nucleophile.

Materials:

  • N-Methyl-2-(methylthio)pyridinium iodide

  • Methyl iodide

  • Methyl bromide

  • Methyl tosylate

  • Sodium thiophenoxide (as the nucleophile)

  • Acetonitrile (solvent)

  • Internal standard (e.g., dodecane)

  • Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)

Procedure:

  • Preparation of Reactant Solutions: Prepare 0.1 M solutions of each substrate (N-methyl-2-(methylthio)pyridinium iodide, methyl iodide, methyl bromide, and methyl tosylate) in acetonitrile. Also, prepare a 0.2 M solution of sodium thiophenoxide in acetonitrile.

  • Reaction Setup: In a series of reaction vials, add 1 mL of the substrate solution and 1 mL of the internal standard solution.

  • Initiation of Reaction: To each vial, add 1 mL of the sodium thiophenoxide solution at a constant temperature (e.g., 25°C) and start a timer.

  • Quenching and Analysis: At specified time intervals (e.g., 5, 15, 30, 60 minutes), withdraw a 0.1 mL aliquot from each reaction mixture and quench it in a vial containing a suitable quenching agent (e.g., a dilute acid solution). Analyze the quenched aliquots by GC-MS or HPLC to determine the concentration of the product (methyl phenyl sulfide) and the remaining substrate.

  • Data Analysis: Plot the concentration of the product versus time for each substrate. The initial slope of this plot will be proportional to the initial reaction rate. Compare the initial rates to establish a relative ranking of the leaving group abilities.

Expected Outcome: The reaction with methyl iodide is expected to be the fastest, followed by methyl bromide and methyl tosylate. The reaction with N-methyl-2-(methylthio)pyridinium iodide is expected to be slower than the best leaving groups but significantly faster than substrates with poor leaving groups.

Visualizing the Reaction Mechanism and Workflow

To further elucidate the processes involved, the following diagrams illustrate the nucleophilic substitution mechanism and the experimental workflow.

Caption: Nucleophilic substitution on an N-alkyl-2-(methylthio)pyridinium salt.

Experimental_Workflow A Prepare Reactant Solutions (Substrates, Nucleophile, Internal Standard) B Set up Reactions in Vials A->B C Initiate Reactions by Adding Nucleophile B->C D Withdraw and Quench Aliquots at Time Intervals C->D E Analyze Aliquots by GC-MS or HPLC D->E F Plot Product Concentration vs. Time E->F G Determine and Compare Initial Reaction Rates F->G

Caption: Experimental workflow for comparing leaving group abilities.

Conclusion

The 2-(methylthio)pyridine moiety, upon quaternization of the pyridine nitrogen, serves as a competent leaving group in nucleophilic substitution reactions. Its leaving group ability is comparable to that of chloride, making it a valuable tool in the synthetic chemist's arsenal, particularly when milder reaction conditions are desired or when other functional groups in the molecule are sensitive to the conditions required for more reactive leaving groups. The stability of the resulting 2-thiopyridone provides the thermodynamic driving force for its departure. Understanding the principles governing leaving group ability and having access to standardized experimental protocols for their comparison are essential for the rational design of synthetic routes in research and drug development.

References

  • Master Organic Chemistry. (2026, January 22). What Makes A Good Leaving Group? Retrieved from [Link]

  • ChemBK. (2024, April 10). 2-Thiopyridine. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 7.3: Other Factors that Affect SN2 Reactions. Retrieved from [Link]

  • Uggerud, E., & Teat, S. J. (2012). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. The Journal of Organic Chemistry, 77(21), 9568–9577. Retrieved from [Link]

  • ACS Publications. (2012, October 11). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions | The Journal of Organic Chemistry. Retrieved from [Link]

  • Molina, P., Arques, A., & Vinader, M. V. (1988). REACTION OF 2-ALKYLTHIOPYRIDINIUM SALTS WITH ACTIVE METHYLENE COMPOUNDS. Heterocycles, 27(8), 1941. Retrieved from [Link]

  • PubChem. (n.d.). 2-Mercaptopyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactivity of pyridinium salts 2a-c towards nucleophiles. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. PMC. Retrieved from [Link]

  • OUCI. (n.d.). Pyridinium salts: from synthesis to reactivity and applications. Retrieved from [Link]

  • MDPI. (2018, December 6). Nucleophilic Dearomatization of Activated Pyridines. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Mercaptopyridine. Retrieved from [Link]

  • IntechOpen. (2022, November 21). The Chemistry of Benzo and Carbocyclic Derivatives of Pyridine. Retrieved from [Link]

  • Temple University. (n.d.). SYNTHESIS OF PYRIDINIUM SALTS VIA NOVEL OXIDATIVE C-H FUNCTIONALIZATION METHODS. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 5). 7.4: Leaving Groups. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent advances in heterolytic nucleofugal leaving groups. PMC. Retrieved from [Link]

  • Grokipedia. (n.d.). Leaving group. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

Standard Operating Procedure &amp; PPE Guide: Handling 3,5-Dibromo-2-(methylthio)pyridine

As a Senior Application Scientist, I approach chemical safety not as a checklist of arbitrary rules, but as a rigorous discipline of mechanistic causality. When handling highly functionalized building blocks like 3,5-Dib...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical safety not as a checklist of arbitrary rules, but as a rigorous discipline of mechanistic causality. When handling highly functionalized building blocks like 3,5-Dibromo-2-(methylthio)pyridine (CAS: 1288990-60-2) , understanding why the compound is hazardous is the first and most critical step in designing a self-validating safety protocol[1].

This guide provides drug development professionals and researchers with the operational and logistical frameworks required to handle this specific halogenated thioether safely, ensuring absolute compliance with occupational safety standards[2].

Mechanistic Hazard Profile & Causality

To design an effective defense, we must first understand the molecular aggressor. The hazards of 3,5-Dibromo-2-(methylthio)pyridine are directly tied to its structural moieties[3]:

  • Electrophilicity & Tissue Reactivity: The 3,5-dibromo substitution pattern heavily withdraws electron density from the pyridine ring. This makes the molecule highly reactive toward biological nucleophiles (such as thiol groups in cellular proteins), leading to acute toxicity and severe tissue irritation upon contact.

  • Lipophilicity & Dermal Permeation: The methylthio (-SCH₃) ether moiety significantly increases the molecule's partition coefficient (LogP). Highly lipophilic solids can rapidly dissolve in the skin's natural lipid bilayer and cross the stratum corneum. This dictates that standard latex gloves are entirely insufficient.

  • Aerosolization Risk: As a dense, crystalline solid, friction during weighing or transfer can generate fine, airborne particulates. Inhalation of these halogenated dusts causes immediate, severe respiratory tract corrosion.

ExposureControls cluster_risks Primary Exposure Vectors cluster_controls Required Protective Defenses Chem 3,5-Dibromo-2-(methylthio)pyridine (Halogenated Solid) Inhalation Inhalation (Aerosolized Dust) Chem->Inhalation Airborne Particulates Dermal Dermal Absorption (Lipophilic Permeation) Chem->Dermal Surface Contact Ocular Ocular Contact (Corneal Irritation) Chem->Ocular Accidental Transfer Hood Chemical Fume Hood (80-100 fpm) Inhalation->Hood Captured by Gloves Nitrile Gloves (Double Layer, ≥5 mil) Dermal->Gloves Blocked by Goggles Splash Goggles (Indirect Vented) Ocular->Goggles Shielded by

Mechanistic exposure routes of 3,5-Dibromo-2-(methylthio)pyridine and required PPE controls.

Tiered Personal Protective Equipment (PPE) Matrix

OSHA Standard 1910.132 mandates that employers conduct a formal hazard assessment to select appropriate PPE[2]. For this specific compound, PPE is not just a barrier; it is a carefully selected chemical countermeasure.

PPE CategorySpecificationMechanistic Justification
Hand Protection Double-layered Nitrile (≥ 5 mil) or NeopreneNitrile provides superior resistance to halogenated organics compared to latex. Double-gloving creates a self-validating system: if the outer glove is contaminated, it can be doffed immediately without exposing the skin to the lipophilic methylthio compound.
Eye Protection Indirect-vented Chemical Splash GogglesProtects the ocular mucosa from aerosolized brominated dust. Indirect venting prevents volatile thioether degradants from accumulating inside the goggles.
Body Protection Flame-resistant (FR) or 100% cotton lab coatCotton resists static electricity buildup, preventing the highly charged brominated powder from clinging to the researcher's torso or forearms.
Respiratory Control Chemical Fume Hood (Face velocity 80-100 fpm)PPE is secondary. The fume hood is the primary engineering control, actively capturing toxic particulates and volatile odors generated during handling[4].

Operational Workflow: Safe Handling & Weighing

A protocol is only as good as its execution. The following methodology ensures a closed-system transfer, minimizing the risk of aerosolization and cross-contamination.

Step-by-Step Weighing Methodology
  • Engineering Control Validation: Before opening the reagent bottle, verify the fume hood's digital monitor reads between 80-100 feet per minute (fpm). Proper airflow ensures that any aerosolized dust is immediately pulled away from the operator's breathing zone[5].

  • Static Mitigation: 3,5-Dibromo-2-(methylthio)pyridine powder can hold a strong static charge. Use an anti-static ion gun (e.g., Zerostat) on the disposable weigh boat and metal spatula. Causality: Neutralizing the charge prevents the toxic powder from repelling out of the boat and contaminating the balance enclosure.

  • Closed-System Transfer: Weigh the required mass directly into a tared reaction vial inside the fume hood. Cap the vial tightly before removing it from the hood to transport it to your reaction setup. Causality: Transporting an open container of halogenated powder through the lab breaks the containment barrier and risks widespread exposure.

  • Immediate Decontamination: Wipe down the balance and surrounding hood area with paper towels dampened with isopropanol. Causality: Isopropanol effectively solubilizes the lipophilic methylthio compound, whereas water would simply smear the hydrophobic powder across the surface.

HandlingWorkflow Step1 1. Engineering Verify Hood Airflow (>80 fpm) Step2 2. PPE Donning Double Nitrile, Coat, Goggles Step1->Step2 Step3 3. Static Mitigation De-ionize Tools & Weigh Boat Step2->Step3 Step4 4. Closed Transfer Weigh & Seal Inside Hood Step3->Step4 Step5 5. Decontamination Wet Wipe with Isopropanol Step4->Step5

Step-by-step operational workflow for the safe handling and transfer of halogenated pyridines.

Emergency Response & Spill Mitigation

In the event of a solid spill inside the fume hood, immediate and calculated action is required to prevent the spread of the toxicant[6].

Small Spill Protocol (< 50g)
  • Do Not Dry Sweep: Never use a brush and dustpan for halogenated solids. The mechanical action will aerosolize the toxic dust, creating a severe inhalation hazard.

  • Wet Wiping: Cover the spilled powder with absorbent laboratory pads or heavy paper towels. Gently pour a compatible solvent (e.g., isopropanol) over the pads to dampen them. This solubilizes the lipophilic solid and traps the particulates.

  • Collection: Using gloved hands, carefully fold the damp pads inward, trapping the chemical inside.

  • Surface Decontamination: Wash the spill area twice with an isopropanol-soaked wipe, followed by a final wipe with soapy water to remove residual solvent.

Decontamination & Waste Disposal Protocols

Prudent Practices in the Laboratory dictates that chemical waste must be managed according to its specific molecular hazards[7].

  • Waste Segregation: Place all contaminated wipes, disposable weigh boats, and the outer layer of your nitrile gloves into a clearly labeled "Halogenated Organic Waste" container.

  • Mechanistic Justification for Segregation: The high bromine content of 3,5-Dibromo-2-(methylthio)pyridine requires specialized high-temperature incineration. If mixed with non-halogenated waste and burned at standard temperatures, halogenated compounds can form highly toxic environmental pollutants, including dioxins and furans[7]. Strict segregation ensures the waste is routed to the correct destruction facility.

References
  • 1910.132 - General requirements for Personal Protective Equipment, Occupational Safety and Health Administration (OSHA), [Link]

  • Safety Guidelines for the Chemistry Professional, American Chemical Society (ACS), [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, National Academies of Sciences, Engineering, and Medicine, [Link]

Sources

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